5-Methoxysterigmatocystin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRUNWFPOWIBDY-WPCRTTGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018081 | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22897-08-1 | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22897-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022897081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxysterigmatocystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXYSTERIGMATOCYSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW57FXA2G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Methoxysterigmatocystin: A Technical Guide to Its Discovery, Isolation, and Characterization from Aspergillus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin is a xanthone derivative mycotoxin produced by several species of the genus Aspergillus. Structurally related to the potent carcinogen aflatoxin B1, this compound and its precursor, sterigmatocystin, are of significant interest to researchers in toxicology, natural product chemistry, and drug development due to their biological activities, which include cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Aspergillus species, with a focus on detailed experimental protocols and quantitative data.
Discovery
This compound was first reported as a new metabolite isolated from a mutant strain of Aspergillus versicolor.[1] Its structure was elucidated by comparing its nuclear magnetic resonance (NMR) spectrum with that of sterigmatocystin, revealing an additional methoxy group.[1] Subsequent studies have identified its production by various other Aspergillus species, including Aspergillus flavus, and even in the aquatic fungus Acremonium persicinum.[2][3] It often co-occurs with sterigmatocystin, sometimes at higher concentrations.[4]
Biosynthesis of this compound
This compound is a downstream product in the sterigmatocystin biosynthetic pathway, which is a complex multi-enzymatic process. Sterigmatocystin itself is a precursor to the highly carcinogenic aflatoxins in some Aspergillus species. The final step in the formation of this compound is the O-methylation of sterigmatocystin. This pathway involves a cluster of genes, including a key polyketide synthase.[5]
Experimental Protocols
Fungal Fermentation for this compound Production
This protocol outlines a general procedure for the cultivation of Aspergillus versicolor for the production of this compound based on solid-state fermentation.
Materials:
-
Aspergillus versicolor strain (known to produce this compound)
-
Rice or corn substrate
-
Distilled water
-
Erlenmeyer flasks (e.g., 500 mL)
-
Cotton plugs
-
Autoclave
-
Incubator
Procedure:
-
Substrate Preparation: Weigh 60 g of rice or cracked corn into a 500 mL Erlenmeyer flask. Add 75 mL of distilled water.[6]
-
Sterilization: Plug the flasks with cotton and sterilize by autoclaving at 121°C for 20-30 minutes. Allow the flasks to cool to room temperature.
-
Inoculation: Inoculate the sterilized substrate with a spore suspension or mycelial plugs of the Aspergillus versicolor strain.
-
Incubation: Incubate the flasks at 28°C for 30 days in the dark.[6] The optimal temperature for sterigmatocystin production by A. versicolor has been reported to be between 27 to 29°C.[7]
-
Harvesting: After the incubation period, the fungal culture is ready for extraction.
Extraction of this compound
The following protocol details a solvent-based extraction method for isolating this compound from the fungal culture.
Materials:
-
Fungal culture from fermentation
-
Ethyl acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Homogenizer or sonicator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Initial Extraction: The fermented rice medium is extracted once with ethyl acetate.[6] Subsequently, it is extracted twice with a mixture of dichloromethane and methanol (1:1, v/v).[6]
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to remove the organic solvents and yield an aqueous solution.[6]
-
Liquid-Liquid Extraction: The resulting aqueous solution is then extracted three times with ethyl acetate.[6]
-
Final Concentration: The ethyl acetate extracts are combined and evaporated to dryness under reduced pressure to yield the crude extract containing this compound.[6]
Purification of this compound
The crude extract can be purified using chromatographic techniques to obtain pure this compound.
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system (optional, for final purification)
Procedure:
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
TLC Analysis:
-
Spot the collected fractions onto a TLC plate.
-
Develop the plate in a suitable solvent system (e.g., toluene:ethyl acetate:formic acid 90% v/v, 5:4:1).
-
Visualize the spots under UV light. This compound can be visualized after spraying with an aluminum chloride solution and heating.
-
-
Final Purification (Optional):
-
Combine the fractions containing pure or semi-pure this compound and concentrate them.
-
For higher purity, the compound can be further purified by preparative HPLC using a suitable column (e.g., C18) and solvent system.
-
Quantitative Data
The production of this compound can vary significantly depending on the fungal strain, substrate, and culture conditions. While specific yield data for this compound is not always reported, studies on the related compound sterigmatocystin can provide some insight. For example, Aspergillus versicolor has been shown to produce high yields of sterigmatocystin on corn, with some isolates producing over 500 mg/kg.[7] It has been noted that in some environments, Aspergillus species can produce significantly larger amounts of this compound than sterigmatocystin.[8]
Table 1: Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Assignment | ¹³C NMR δ (ppm) | Assignment |
| 12.64 (1H, s) | 8-OH | 181.3 | C-9 |
| 7.22 (1H, d, J = 9.0 Hz) | H-6 | 164.6 | C-3 |
| 6.86 (1H, d, J = 7.0 Hz) | H-10 | 163.3 | C-1 |
| 6.72 (1H, d, J = 9.0 Hz) | H-7 | 155.3 | C-8 |
| 6.52 (1H, dd, J = 2.0, 2.5 Hz) | H-4' | 154.0 | C-10a |
| 6.48 (1H, s) | H-2 | 139.5 | C-5 |
| 5.54 (1H, dd, J = 2.5, 2.5 Hz) | H-3' | 120.7 | C-6 |
| 4.90 (1H, ddd, J = 7.0, 2.5, 2.0 Hz) | H-2' | 115.9 | C-4 |
| 4.03 (3H, s) | H-15 (OCH₃) | 109.7 | C-11 |
| 3.96 (3H, s) | H-14 (OCH₃) | 109.4 | C-7 |
| 106.4 | C-12 | ||
| 105.9 | C-13 | ||
| 90.7 | C-2 | ||
| 69.8 | C-2' | ||
| 56.5 | C-14 (OCH₃) | ||
| 55.8 | C-15 (OCH₃) | ||
| 47.9 | C-3' | ||
| Data compiled from Espinoza et al. (2023).[3] |
Table 2: Analytical Methods for Detection and Quantification
| Technique | Principle | Application | Reference |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Qualitative and semi-quantitative analysis of extracts. | [9] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification and purification of this compound. | [10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC for separation coupled with mass spectrometry for detection and identification based on mass-to-charge ratio. | Highly sensitive and specific quantification in complex matrices. | [8][11][12] |
Conclusion
This compound remains an important mycotoxin for continued research, given its prevalence in various environments and its potential biological activities. The protocols and data presented in this guide offer a comprehensive resource for scientists engaged in the study of this and other related fungal metabolites. Standardization of fermentation, extraction, and purification protocols is crucial for obtaining reproducible results and advancing our understanding of the roles these molecules play in both toxicology and potential therapeutic applications. Further research is warranted to fully elucidate the biosynthetic regulation of this compound and to explore its full range of biological effects.
References
- 1. This compound, a metabolite from a mutant strain of Aspergillus versicolor - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New application of Aspergillus versicolor in promoting plant growth after suppressing sterigmatocystin production via genome mining and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of sterigmatocystin by Aspergillus versicolor isolated from roughage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of Toxigenic Aspergillus versicolor Isolates and Sterigmatocystin in Carpet Dust from Damp Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts [mdpi.com]
- 11. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Biosynthesis of 5-Methoxysterigmatocystin in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin (5-M-STC), a polyketide-derived mycotoxin, is a significant secondary metabolite produced by several fungal species, most notably from the genus Aspergillus, including A. versicolor.[1][2] Structurally, it is a close derivative of sterigmatocystin (STC), a known potent hepatocarcinogen and the penultimate precursor in the biosynthesis of aflatoxins.[3][4] The presence of a methoxy group at the 5-position of the xanthone core distinguishes 5-M-STC from STC. Understanding the biosynthetic pathway of 5-M-STC is crucial for several reasons: it provides insights into the complex regulatory networks governing mycotoxin production, offers potential targets for inhibiting the formation of these toxic compounds in food and feed, and may reveal novel enzymatic mechanisms for targeted drug development. This technical guide provides an in-depth overview of the biosynthesis of 5-M-STC, including the key enzymatic steps, regulatory controls, quantitative data, and detailed experimental protocols relevant to its study.
The Biosynthesis Pathway of this compound
The biosynthesis of 5-M-STC is intricately linked to the well-characterized aflatoxin biosynthetic pathway. The journey begins with the assembly of a polyketide chain from acetate and malonate units, which then undergoes a series of enzymatic modifications to form the core xanthone structure. The final steps leading to 5-M-STC involve two key methylation events.
The immediate precursor to sterigmatocystin is demethylsterigmatocystin (DMST). This molecule is then methylated to form sterigmatocystin (STC), which is subsequently methylated again to yield this compound (also referred to in literature as O-methylsterigmatocystin or OMST).[5][6]
References
- 1. New application of Aspergillus versicolor in promoting plant growth after suppressing sterigmatocystin production via genome mining and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Kinetics assay development of SAM-dependent methyltransferase and char" by Zeyi Zhou [docs.lib.purdue.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sterigmatocystin biosynthesis in Aspergillus nidulans requires a novel type I polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Metabolite Variation and Bioactivities of Two Marine Aspergillus Strains in Static Co-Culture Investigated by Molecular Network Analysis and Multiple Database Mining Based on LC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxysterigmatocystin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxysterigmatocystin is a naturally occurring mycotoxin and a derivative of the well-known carcinogen, sterigmatocystin. Produced by various species of Aspergillus, this compound has garnered scientific interest due to its significant biological activities, including cytotoxicity and genotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.
Chemical Structure and Identification
This compound is characterized by a xanthone nucleus fused to a bifuran system, a common structural motif among sterigmatocystins. The presence of an additional methoxy group distinguishes it from its parent compound, sterigmatocystin.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | (3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.0²,⁹.0³,⁷.0¹⁴,¹⁹]icosa-1,4,9,11,14,16,18-heptaen-13-one | [1] |
| Synonyms | 5-MS, NSC-178249 | [1] |
| CAS Number | 22897-08-1 | [2] |
| Molecular Formula | C₁₉H₁₄O₇ | [2] |
| Molecular Weight | 354.31 g/mol | [2] |
| InChI | InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1 | [1] |
| InChIKey | VVRUNWFPOWIBDY-WPCRTTGESA-N | [1] |
| SMILES | COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological fate.
Table 2: Physicochemical Data for this compound
| Property | Value | Citation |
| Melting Point | 223 °C | [3] |
| Appearance | Yellowish needles | [3] |
| Solubility | Soluble in chloroform, ethanol, methanol, and ethyl acetate; slightly soluble in water. | [3][4] |
| logP | 3.3 | [1] |
| pKa (strongest acidic) | 9.59 | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Citation |
| UV-Vis (in Methanol) | λmax at 240, 295, 325 nm | [5] |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 12.64 (1H, s, 8-OH), 7.22 (1H, d, J=9.0 Hz, H-6), 6.86 (1H, d, J=7.0 Hz, H-10), 6.72 (1H, d, J=9.0 Hz, H-7), 6.52 (1H, dd, J=2.0, 2.5 Hz, H-4'), 6.48 (1H, s, H-2), 5.54 (1H, dd, J=2.5, 2.5 Hz, H-3'), 4.90 (1H, ddd, J=7.0, 2.5, 2.0 Hz, H-2'), 4.03 (3H, s, OCH₃), 3.96 (3H, s, OCH₃) | [3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 181.3 (C-9), 164.6 (C-3), 163.3 (C-1), 155.3 (C-8), 154.0 (C-10a), 145.3 (C-4'), 144.7 (C-4a), 139.4 (C-5), 120.4 (C-6), 113.3 (C-10), 109.6 (C-8a), 109.5 (C-7), 106.8 (C-4), 106.1 (C-9a), 102.6 (C-3'), 90.6 (C-2), 57.7 (OCH₃), 56.8 (OCH₃), 48.2 (C-2') | [3] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 355.08. Major fragments at m/z 339, 325, 297. | [1] |
Biological Properties and Mechanism of Action
This compound exhibits significant biological activities, primarily cytotoxicity and genotoxicity, which are subjects of ongoing research.
Cytotoxicity and Genotoxicity
Studies have shown that this compound is cytotoxic to various cancer cell lines, including human lung adenocarcinoma (A549) and liver hepatocellular carcinoma (HepG2) cells.[6] Its cytotoxicity is reported to be approximately 10-fold higher than that of its parent compound, sterigmatocystin.[6] The genotoxicity of this compound is attributed to its ability to induce both single and double-strand DNA breaks.[6]
DNA Damage Response
The DNA damage induced by this compound triggers a cellular response involving the activation of checkpoint kinases. Specifically, it has been shown to provoke the phosphorylation of Checkpoint Kinase 2 (Chk2), a key transducer in the DNA damage signaling pathway.[6] This activation suggests that cells recognize the DNA lesions and attempt to arrest the cell cycle to allow for DNA repair.
Photosensitizing Ability
This compound has been identified as a photosensitizer, capable of generating singlet oxygen (¹O₂) upon exposure to light.[3] This property suggests a potential mechanism for inducing oxidative stress within cells, which can contribute to its cytotoxicity. The xanthone core of the molecule is believed to be responsible for this photosensitizing activity.[3]
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Fungal Culture
This protocol is adapted from the isolation of this compound from Acremonium persicinum.[3]
Materials:
-
Fungal culture of a this compound producing strain
-
Liquid fermentation medium
-
Ethanol (99.5%)
-
Chloroform (99.5%)
-
Distilled water
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for mobile phase)
-
Rotary evaporator
-
Chromatography column
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Fermentation: Inoculate the fungal strain in a suitable liquid fermentation medium and incubate under appropriate conditions to allow for the production of this compound.
-
Extraction: After the incubation period, separate the biomass from the culture broth by filtration. Lyophilize the biomass and then extract it multiple times with ethanol using maceration and ultrasonication.
-
Solvent Partitioning: Concentrate the ethanolic extract under reduced pressure. Partition the concentrated extract between chloroform and water. Collect the chloroform phase, which will contain this compound.
-
Column Chromatography: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing this compound.
-
Crystallization: Concentrate the combined fractions to obtain crystalline this compound. The pure compound can be obtained as yellowish needles.[3]
Spectroscopic Characterization
5.2.1 UV-Visible Spectroscopy
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum over a range of 200-400 nm against a solvent blank.
-
Identify the wavelengths of maximum absorbance (λmax).
5.2.2 Infrared (IR) Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
5.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
5.2.4 Mass Spectrometry (MS)
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Biological Assays
5.3.1 MTT Assay for Cytotoxicity
Materials:
-
Target cell line (e.g., A549 or HepG2)
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
5.3.2 Alkaline Comet Assay for Genotoxicity
Materials:
-
Target cell line
-
Microscope slides
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Cell Embedding: Mix the treated cells with LMPA and layer them onto a microscope slide pre-coated with NMPA.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Conclusion
This compound is a mycotoxin with potent biological activities that warrant further investigation, particularly in the fields of toxicology and pharmacology. This technical guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols to aid researchers in their studies. The elucidation of its mechanisms of action and signaling pathways will be crucial for assessing its risks and exploring any potential therapeutic applications.
References
An In-Depth Technical Guide on the Natural Occurrence of 5-Methoxysterigmatocystin in Food and Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin (5-MST) is a mycotoxin structurally related to the well-known carcinogen, sterigmatocystin (STC). As a derivative of STC, 5-MST is considered a polyketide mycotoxin and is a precursor in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens.[1] The presence of 5-MST in the food and feed chain is a growing concern due to its demonstrated cytotoxic and genotoxic properties. This technical guide provides a comprehensive overview of the natural occurrence of 5-MST in food and feed, detailed experimental protocols for its detection, and an exploration of the signaling pathways involved in its toxicity.
Natural Occurrence of this compound
The natural occurrence of this compound in food and feed is an area of ongoing research. While data for its precursor, sterigmatocystin, is more abundant, studies specifically quantifying 5-MST are emerging. Fungi of the Aspergillus genus, particularly species belonging to the section Versicolores, are the primary producers of both STC and 5-MST.[2] These fungi are common contaminants of a wide range of agricultural commodities.
A notable study on the presence of mycotoxins in beer from the Croatian market revealed that 46.55% of 58 samples tested positive for this compound, indicating its potential prevalence in fermented beverages.[2][3] While extensive quantitative data for other commodities are still being gathered, the co-occurrence of 5-MST with STC is expected in various food and feed items susceptible to Aspergillus contamination.
Table 1: Quantitative Data on the Natural Occurrence of this compound in Food
| Food/Feed Commodity | Number of Samples Analyzed | Percentage of Positive Samples | Concentration Range (µg/kg) | Reference |
| Beer | 58 | 46.55% | Not Quantified | [2][3] |
Note: Data on the quantitative occurrence of this compound in a wider range of food and feed commodities is currently limited in the scientific literature.
Experimental Protocols
Accurate detection and quantification of this compound in complex food and feed matrices are critical for risk assessment and regulatory compliance. The following sections detail a general workflow for the analysis of 5-MST, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a widely adopted sample preparation technique for multi-residue analysis, including mycotoxins, in food and feed.[4]
Materials:
-
Homogenized food or feed sample
-
Acetonitrile (ACN) with 1% acetic acid (v/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium acetate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 2 mL)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of mycotoxins. The following are suggested parameters for the analysis of this compound.
Table 2: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 355.1 |
| Product Ions (m/z) | To be determined empirically. Likely fragments would involve the loss of methoxy groups or cleavage of the furan ring structure. |
| Collision Energy (eV) | To be optimized for each specific instrument and transition. |
| Dwell Time | 50 ms |
Note: The specific MRM transitions (precursor and product ions) and collision energies need to be optimized on the specific LC-MS/MS instrument being used.
Signaling Pathways and Toxicological Mechanisms
This compound, like its precursor sterigmatocystin, is a genotoxic compound. Its toxicity is primarily attributed to its ability to cause DNA damage, which in turn activates cellular stress response pathways.
DNA Damage Response Pathway
Studies have shown that 5-MST can induce both single and double-strand DNA breaks.[5][6] The cellular response to such damage is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase signaling cascades. In the case of double-strand breaks induced by 5-MST, the ATM-Chk2 pathway is activated.[5][6]
ATM-Chk2 Signaling Pathway:
-
Damage Recognition: DNA double-strand breaks are recognized by the MRE11-RAD50-NBS1 (MRN) complex.
-
ATM Activation: The MRN complex recruits and activates the ATM kinase.
-
Chk2 Phosphorylation: Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2).
-
Cell Cycle Arrest: Activated Chk2 can phosphorylate several downstream targets, including the p53 tumor suppressor protein and Cdc25 phosphatases. Phosphorylation of p53 leads to its stabilization and activation, resulting in the transcription of genes that promote cell cycle arrest (primarily at the G1/S checkpoint) or apoptosis. Phosphorylation of Cdc25A and Cdc25C leads to their degradation or inactivation, which in turn prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression.[5]
-
DNA Repair: The activated ATM-Chk2 pathway also initiates DNA repair processes to resolve the damage.
Interestingly, while 5-MST activates the Chk2 checkpoint protein, it does not appear to activate the FANCD2 protein, which is involved in a different DNA repair pathway.[5][6]
Caption: ATM-Chk2 signaling pathway activated by 5-MST-induced DNA damage.
Biosynthetic Pathway
This compound is a derivative of sterigmatocystin, which itself is a late-stage intermediate in the biosynthesis of aflatoxins. The conversion of STC to 5-MST involves an O-methylation step. This reaction is catalyzed by an O-methyltransferase enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of STC.[7]
Caption: Enzymatic conversion of Sterigmatocystin to this compound.
Conclusion
This compound is a mycotoxin of emerging concern due to its genotoxic potential and its presence in the food chain. This technical guide has summarized the current knowledge on its natural occurrence, provided a detailed framework for its analysis using modern analytical techniques, and elucidated the key signaling pathways involved in its toxicity. Further research is needed to establish a more comprehensive understanding of its prevalence in various food and feed commodities to enable robust risk assessments and the development of appropriate regulatory measures. The methodologies and pathway diagrams presented herein provide a valuable resource for researchers, scientists, and drug development professionals working to mitigate the risks associated with this mycotoxin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The conversion of sterigmatocystin to O-methylsterigmatocystin and aflatoxin B1 by a cell-free preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 5-Methoxysterigmatocystin and its derivatives
An In-depth Technical Guide to the Biological Activity of 5-Methoxysterigmatocystin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (5-MST) is a polyketide mycotoxin produced by various species of the Aspergillus genus.[1][2] It is a derivative of the more widely known sterigmatocystin (STC), a precursor in the biosynthesis of aflatoxins.[2][3][4] Structurally, 5-MST is characterized by a xanthone nucleus fused to a bifuran system, which is critical to its biological activity.[5] While often studied in the context of food and feed contamination, 5-MST and its derivatives have garnered significant interest for their potent biological effects, including high cytotoxicity and genotoxicity, alongside potential antitumor properties.[5][6][7] This document provides a comprehensive technical overview of the biological activities of 5-MST and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Cytotoxic Activity
This compound exhibits significant cytotoxic effects across various human cell lines. Its potency is often compared to its parent compound, STC, and other related mycotoxins. Notably, studies have consistently shown that 5-MST is significantly more cytotoxic than STC. For instance, it has been reported to be approximately 10-fold more cytotoxic to both human lung adenocarcinoma (A549) and human liver cancer (HepG2) cells.[1][3][8] The additional methoxy group in 5-MST is thought to increase its bioavailability, contributing to this enhanced cytotoxic effect.[1]
Data Presentation: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity. The table below summarizes the IC₅₀ values for 5-MST and related mycotoxins in several cancer cell lines.
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
| This compound | A549 (Lung) | 181 ± 2.6 | [9] |
| This compound | A549 (Lung) | 3.86 | [10] |
| This compound | HL-60 (Leukemia) | 5.32 | [10] |
| Versicolorin A | A549 (Lung) | 109 ± 3.5 | [9] |
| Versicolorin B | A549 (Lung) | 172 ± 4 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, cytotoxicity.[11][12]
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-MST, its derivatives, or control compounds for a specific duration (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.[11]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 550-570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Genotoxic Activity
Beyond cytotoxicity, 5-MST and its parent compound STC are known to be genotoxic, meaning they can damage DNA.[2][3] This activity is a critical aspect of their toxicity and potential carcinogenicity. Both mycotoxins induce single and double-strand DNA breaks.[3][4][8] However, studies comparing the two suggest that at equivalent concentrations, STC exerts a higher genotoxic potential than 5-MST.[3][8]
Data Presentation: Genotoxicity Assessment
| Assay | Compounds Tested | Key Findings in A549 Cells | Reference |
| Comet Assay | 5-MST, STC, Versicolorin A & B | All compounds induced significant DNA damage. STC and Versicolorin B caused the highest level of damage. | [9] |
| Micronucleus Test | 5-MST, STC, Versicolorin A, Aflatoxin B₁ | All compounds caused a statistically significant increase in the formation of micronuclei, indicating chromosomal damage. | [9] |
Experimental Protocols: Genotoxicity Assays
This assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Expose cells to the test compounds for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. DNA fragments and relaxed loops migrate from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of damage.[9]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.
-
Scoring: Use image analysis software to quantify DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[9]
This test assesses chromosomal damage by detecting the formation of micronuclei (MN).
-
Cell Treatment: Treat cell cultures with the test compounds.
-
Cytokinesis Block: Add cytochalasin-B to the culture to block cytokinesis without inhibiting nuclear division, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Microscopic Analysis: Score at least 1,000 binucleated cells per treatment condition under a microscope. Quantify the frequency of micronuclei, which are small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during anaphase. Other indicators like nuclear buds (NB) and nucleoplasmic bridges (NPB) can also be scored.[9]
Mechanisms of Action and Signaling Pathways
The biological activities of 5-MST are rooted in its ability to induce cellular damage and trigger specific stress response pathways.
DNA Damage Response (DDR) Pathway
The genotoxicity of 5-MST and STC activates the cellular DNA Damage Response (DDR) network. Upon induction of DNA double-strand breaks, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) are activated. ATM then phosphorylates downstream targets, including the checkpoint kinase Chk2.[3] Activated Chk2 is a crucial transducer kinase that spreads the damage signal, leading to the phosphorylation of effector proteins involved in cell cycle regulation (e.g., p53), DNA repair, and apoptosis.[3] Studies have shown that treatment with STC and 5-MST leads to the phosphorylation of Chk2, particularly in HepG2 cells.[3][4][8] In contrast, the FANCD2 protein, another component of the DDR pathway, does not appear to be significantly activated by these mycotoxins.[3][8]
Induction of Oxidative Stress
Oxidative stress is another key mechanism of mycotoxin-induced toxicity. While this has been more extensively studied for STC, it is a probable mechanism for 5-MST as well.[1] A notable property of 5-MST is its ability to act as a photosensitizer. When exposed to light, it can efficiently generate singlet oxygen (¹O₂), a highly reactive non-radical species of reactive oxygen species (ROS).[1][13] This generation of ¹O₂ and other ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which in turn causes damage to lipids (lipid peroxidation), proteins, and DNA.[1][14]
Antitumor and Other Biological Activities
The potent cytotoxic and genotoxic properties of 5-MST have led to investigations into its potential as an antitumor agent. Early screening programs identified 5-MST and STC as having significant inhibitory activity against transplanted mouse leukemias P-388 and L-1210.[6]
Structure-Activity Relationship
Research into derivatives of 5-MST has provided insights into the structural features required for its antitumor activity. The potency of the parent compound has been strongly associated with two key features:
Studies have shown that while new substituents can be introduced on the xanthone portion of the molecule, preserving the core bifuran structure is essential for retaining antitumor activity.[5]
Other Activities
Derivatives of sterigmatocystin, as a class, have been reported to possess a range of other biological activities, including anti-inflammatory and antibacterial effects.[15][16] For example, some derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli.[16] However, much of this research has focused on STC or other analogues, and more specific studies are needed to fully characterize the anti-inflammatory and antibacterial profile of 5-MST and its unique derivatives.
Derivatives of this compound
Several derivatives of 5-MST have been isolated from fungal cultures or synthesized in the laboratory. These compounds provide a basis for structure-activity relationship studies and the development of new therapeutic agents.
| Derivative | Source/Type | Reported Biological Activity | Reference |
| O-methyl-5-methoxysterigmatocystin | Isolated from Aspergillus sp. | Not detailed in provided abstracts. | [17] |
| O-acetyl-5-methoxysterigmatocystin | Isolated from Aspergillus sp. | Not detailed in provided abstracts. | [17] |
| Oxisterigmatocystins (J, K, L) | Isolated from marine-derived fungus Aspergillus nomius | Showed apoptotic activity. | [10] |
| 5,6-dimethoxysterigmatocystin | Derivative | Acts as an uncoupler of oxidative phosphorylation in mitochondria. | [18] |
| O-alkyl/aryl homologues | Synthesized | Can be converted to aflatoxin B₁ by Aspergillus parasiticus. | [19] |
Conclusion
This compound is a mycotoxin with potent and multifaceted biological activities. It is a powerful cytotoxic agent, often exceeding the potency of its parent compound, sterigmatocystin. Its primary mechanisms of action involve the induction of DNA strand breaks, which activates the ATM-Chk2 DNA damage response pathway, and the generation of reactive oxygen species via photosensitization, leading to oxidative stress. These properties underpin its observed antitumor effects against certain cancer models. The study of its derivatives has revealed that the core bifuran structure is essential for its activity. For researchers and drug development professionals, 5-MST represents a compelling, albeit challenging, molecular scaffold. Its Janus-faced nature—a toxic contaminant on one hand and a potential anticancer lead on the other—warrants further investigation to fully understand its toxicological risks and explore its therapeutic potential.
References
- 1. ejbiotechnology.info [ejbiotechnology.info]
- 2. mdpi.com [mdpi.com]
- 3. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins [mdpi.com]
- 5. Preparation and antitumor activities of some derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fermentation, isolation, and antitumor activity of sterigmatocystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic Activity of New Oxisterigmatocystin Derivatives from the Marine-Derived Fungus Aspergillus nomius NC06 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photosensitizer ability of this compound isolated from aquatic fungus Acremonium persicinum | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Synthesis of sterigmatocystin derivatives and their biotransformation to aflatoxins by a blocked mutant of Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Genotoxicity and Cytotoxicity of 5-Methoxysterigmatocystin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxysterigmatocystin (5-M-STC) is a mycotoxin structurally related to sterigmatocystin (STC) and a precursor to aflatoxins. While data on its occurrence are limited, its toxicological profile reveals significant cytotoxic and genotoxic potential. This technical guide provides a comprehensive overview of the current scientific understanding of 5-M-STC's effects on mammalian cells, focusing on its mechanisms of action, quantitative toxicity data, and detailed experimental methodologies. The information presented is intended to support researchers and professionals in the fields of toxicology, pharmacology, and drug development in assessing the risks associated with this mycotoxin and in utilizing this knowledge for further research.
Introduction
This compound is a fungal metabolite that has demonstrated potent cytotoxic and genotoxic effects in various in vitro and in vivo models. Structurally, the presence of an additional methoxy group distinguishes it from the more extensively studied sterigmatocystin, and this modification appears to enhance its bioavailability and cytotoxic potential.[1][2] Understanding the precise mechanisms by which 5-M-STC exerts its toxicity is crucial for risk assessment and for exploring potential therapeutic applications of related compounds. This guide synthesizes the available data on its genotoxicity and cytotoxicity, detailing the experimental frameworks used in these assessments and the signaling pathways implicated in its toxic action.
Cytotoxicity of this compound
5-M-STC has been shown to be significantly more cytotoxic than its parent compound, STC.[3][4] This increased cytotoxicity is observed across different cell lines, including human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) cells.[2][4]
Quantitative Cytotoxicity Data
The following table summarizes the key quantitative data on the cytotoxic effects of 5-M-STC.
| Cell Line | Assay | Endpoint | Value | Reference |
| A549 | MTT | IC50 (24h) | 181 ± 2.6 µM | [1] |
| A549 | MTT | IC50 (24h) | 5.5 ± 1.2 µM | [2] |
| HepG2 | MTT | IC50 (24h) | 0.7 ± 1.3 µM | [2] |
Note: The discrepancy in IC50 values for A549 cells between the two studies may be attributable to differences in experimental conditions, such as cell passage number, serum concentration in the media, and specific MTT assay protocols.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology (based on Dabelić et al., 2021): [5]
-
Cell Seeding: Seed A549 or HepG2 cells in a 96-well flat-bottom microplate at a density of 1 x 104 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, replace the medium with fresh, FBS-free RPMI 1640 containing various concentrations of 5-M-STC (typically ranging from 0.1 to 150 µM). Include a vehicle control (DMSO) at a concentration equivalent to that in the highest mycotoxin treatment.
-
Incubation with Toxin: Incubate the cells with 5-M-STC for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the toxin concentration and fitting the data to a sigmoidal dose-response curve.
Genotoxicity of this compound
5-M-STC is a potent genotoxic agent, capable of inducing both single and double-strand DNA breaks.[3][4] Its genotoxic effects have been primarily evaluated using the alkaline comet assay and the micronucleus test.
Quantitative Genotoxicity Data
The following tables present the quantitative data from genotoxicity assays.
Table 2: Alkaline Comet Assay Data for 5-M-STC
| Cell Line | Treatment (24h) | Tail Length (µm) | Tail Intensity (%) | Reference |
| HepG2 | Control (0.09% DMSO) | ~22 | ~0.05 | [2] |
| 0.1 µM 5-M-STC | ~22 | ~0.06 | [2] | |
| 0.3 µM 5-M-STC | ~23 | ~0.06 | [2] | |
| A549 | Control (0.2% DMSO) | ~20 | ~0.05 | [2] |
| 1 µM 5-M-STC | ~22 | ~0.06 | [2] | |
| 3 µM 5-M-STC | ~24 | ~0.06 | [2] |
Table 3: Micronucleus Assay Data for 5-M-STC in A549 Cells
| Treatment (24h) | Micronuclei (MN) | Nuclear Buds (NB) | Nucleoplasmic Bridges (NPB) | Reference |
| Control | Data not explicitly quantified in abstract | Data not explicitly quantified in abstract | Data not explicitly quantified in abstract | [1] |
| 5-M-STC (½ IC50) | Statistically significant increase | Slightly decreased formation | Slightly decreased formation | [1] |
| 5-M-STC (¼ IC50) | Statistically significant increase | Slightly decreased formation | Slightly decreased formation | [1] |
Note: The study by Jakšić et al. (2012) reported a statistically significant increase in micronuclei but did not provide specific quantitative values in the abstract. Further analysis of the full paper would be required to populate this table with exact numbers.
Experimental Protocol: Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the comet tail are proportional to the amount of DNA damage.
Detailed Methodology (based on Dabelić et al., 2021): [6]
-
Cell Preparation: After treatment with 5-M-STC, harvest the cells and resuspend them in PBS at an appropriate concentration.
-
Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.
-
Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C in the dark.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with freshly prepared, cold electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of approximately 0.7 V/cm and a current of 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently rinse the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) three times for 5 minutes each.
-
Staining: Stain the DNA by adding a fluorescent dye such as ethidium bromide or SYBR Green to each slide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.
Experimental Protocol: Cytokinesis-Block Micronucleus Assay
The micronucleus assay is a genotoxicity test that detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Principle: Cells are treated with the test compound and then with a cytokinesis-blocking agent, typically cytochalasin B, which inhibits the final stage of cell division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is a measure of chromosomal damage.
Detailed Methodology (based on Jakšić et al., 2012): [1]
-
Cell Seeding and Treatment: Seed A549 cells in appropriate culture vessels and treat with 5-M-STC at concentrations corresponding to ¼ and ½ of the IC50 value for 24 hours.
-
Addition of Cytochalasin B: After the treatment period, add cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL. The timing of addition should be such that the cells complete one nuclear division in the presence of the test compound.
-
Incubation: Incubate the cells for a period equivalent to one and a half to two normal cell cycle lengths to allow for the formation of binucleated cells.
-
Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution to swell the cytoplasm, and then fix them using a methanol:acetic acid (3:1) solution.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow them to air dry, and then stain with a DNA-specific stain such as Giemsa or DAPI.
-
Scoring: Analyze the slides under a microscope, scoring the number of micronuclei (MN), nuclear buds (NB), and nucleoplasmic bridges (NPB) in at least 1000 binucleated cells per treatment group.
Mechanisms of Action and Signaling Pathways
The genotoxic and cytotoxic effects of 5-M-STC are mediated through a complex interplay of cellular processes, including the induction of oxidative stress and the activation of DNA damage response pathways.
Oxidative Stress
While direct studies on 5-M-STC-induced oxidative stress are not extensively detailed in the provided search results, it is a common mechanism for many mycotoxins.[7] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Mycotoxin-induced ROS can lead to lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptosis.[2]
DNA Damage Response and Cell Cycle Control
The DNA damage induced by 5-M-STC, particularly double-strand breaks, activates a signaling cascade to arrest the cell cycle and facilitate DNA repair or, if the damage is too severe, to induce apoptosis. A key player in this response is the ATM-Chk2 pathway .[2]
-
ATM (Ataxia-Telangiectasia Mutated): This kinase is a primary sensor of double-strand DNA breaks. Upon activation, ATM phosphorylates a range of downstream targets.
-
Chk2 (Checkpoint Kinase 2): A crucial downstream effector of ATM, Chk2 is phosphorylated and activated by ATM in response to DNA damage. Activated Chk2 then phosphorylates several proteins involved in cell cycle regulation and apoptosis, including p53.[2]
Studies have shown that treatment of HepG2 and A549 cells with 5-M-STC leads to the phosphorylation of Chk2, indicating the activation of this DNA damage response pathway.[2][4]
Apoptosis
While direct evidence for 5-M-STC's effect on specific apoptotic proteins like Bax and Bcl-2 is not available in the provided search results, the activation of the ATM-Chk2-p53 axis strongly suggests the involvement of the intrinsic apoptotic pathway. In response to DNA damage, p53 can transcriptionally upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ursi.org [ursi.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
5-Methoxysterigmatocystin: A Technical Guide on its Role as a Precursor in Aflatoxin Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of 5-Methoxysterigmatocystin (5-MST) and its relationship to the aflatoxin biosynthetic pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.
Introduction: The Aflatoxin Biosynthetic Pathway
Aflatoxins are highly toxic and carcinogenic secondary metabolites produced primarily by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus. The biosynthesis of aflatoxins is a complex process involving a series of enzymatic reactions that convert early precursors into the final toxic compounds. Sterigmatocystin (STC) is a well-established late-stage precursor in the biosynthesis of aflatoxin B1 and G1.[1] The conversion of STC to aflatoxin involves several key enzymatic steps, including methylation and oxidative cyclization.
This compound is a derivative of sterigmatocystin and has been a subject of investigation to determine its precise role within the aflatoxin biosynthetic pathway. This guide will delve into the evidence regarding its potential as a direct precursor, its metabolic fate, and its toxicological significance in comparison to other key intermediates.
Quantitative Analysis of Aflatoxin Precursor Conversion
While direct quantitative data on the conversion of this compound to aflatoxin is not prevalent in the literature, studies on the closely related compound, O-methylsterigmatocystin (OMST), provide valuable insights into the efficiency of the later stages of aflatoxin biosynthesis. The following table summarizes the findings from a key study by Bhatnagar et al. (1987), which utilized a mutant strain of Aspergillus parasiticus (AVN-1, SRRC 163) incapable of producing aflatoxins or its precursors to study the conversion of radiolabeled OMST and STC.[2]
| Precursor Fed (10 nmol) | Aflatoxin B1 Produced (nmol) | Aflatoxin G1 Produced (nmol) | Total Aflatoxin Produced (nmol) | Molar Conversion Efficiency (%) |
| O-Methylsterigmatocystin (OMST) | 7.8 | 1.0 | 8.8 | 88% |
| Sterigmatocystin (STC) | 6.4 | 0.6 | 7.0 | 70% |
Data extracted from Bhatnagar et al. (1987).[2]
The results indicate that OMST is a more efficient precursor to aflatoxin B1 and G1 than STC in this experimental system.[2]
The Role of this compound: Precursor or Metabolic Diversion?
The central question regarding this compound is whether it serves as a direct precursor to aflatoxins. Research by Yabe et al. (1989) on the O-methyltransferases involved in aflatoxin biosynthesis provides critical evidence. Their study identified two distinct O-methyltransferases: O-methyltransferase I, which converts demethylsterigmatocystin (DMST) to sterigmatocystin (STC), and O-methyltransferase II, which converts STC to O-methylsterigmatocystin (OMST). Crucially, their cell-free experiments showed no methyltransferase activity when this compound was used as a substrate. This suggests that 5-MST is not on the direct methylation pathway to OMST and subsequently to aflatoxin B1.
This finding points to the possibility that this compound may be a shunt metabolite or a detoxification product. Fungal metabolic pathways are complex, and the production of derivatives of key intermediates can be a mechanism for regulating the flux through the main pathway or for detoxifying potentially harmful intermediates.
Further supporting the notion that 5-MST is not a primary precursor is the observation that while STC is activated by cytochrome P450 enzymes to a reactive epoxide, a similar reactive metabolite was not detected for 5-M-STC.[3] However, 5-M-STC has been shown to be more cytotoxic than STC to human lung (A549) and liver (HepG2) cells.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the study of aflatoxin precursors.
Precursor Feeding Experiments with Aspergillus parasiticus Mutants
This protocol is based on the methodology described by Bhatnagar et al. (1987) for studying the conversion of precursors to aflatoxins in a blocked mutant.[2]
Objective: To determine if a specific compound is a precursor in the aflatoxin biosynthetic pathway.
Materials:
-
Aspergillus parasiticus mutant strain (e.g., AVN-1, SRRC 163)
-
Potato Dextrose Agar (PDA) for fungal culture
-
Aflatoxin-inducing medium (e.g., YES medium: 2% yeast extract, 6% sucrose)
-
Radiolabeled precursor (e.g., [14C]OMST)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvents for TLC (e.g., chloroform:acetone, 9:1 v/v)
-
Scintillation counter
-
HPLC system with a fluorescence detector
Procedure:
-
Fungal Culture: Grow the Aspergillus parasiticus mutant on PDA plates to obtain a sporulating culture.
-
Inoculation: Inoculate a liquid aflatoxin-inducing medium with spores from the PDA plate.
-
Incubation: Incubate the culture for a specified period (e.g., 72 hours) under conditions conducive to fungal growth (e.g., 28°C with shaking).
-
Precursor Feeding: Add a known amount of the radiolabeled precursor to the fungal culture.
-
Further Incubation: Continue the incubation for a defined period (e.g., 24-48 hours) to allow for the metabolism of the precursor.
-
Extraction:
-
Separate the mycelia from the culture medium by filtration.
-
Extract the aflatoxins from both the mycelia and the culture filtrate using a suitable solvent (e.g., chloroform).
-
-
Analysis:
-
TLC: Spot the concentrated extract onto a TLC plate alongside aflatoxin standards. Develop the plate and visualize the spots under UV light. Scrape the spots corresponding to aflatoxins and quantify the radioactivity using a scintillation counter.
-
HPLC: For more precise quantification, analyze the extract using an HPLC system with a fluorescence detector. Compare the retention times with known aflatoxin standards to identify and quantify the produced aflatoxins.
-
Preparation of Cell-Free Extracts for Enzyme Assays
This protocol is a generalized method for preparing cell-free extracts to study the enzymatic conversion of aflatoxin precursors, based on principles from various studies.
Objective: To obtain a crude enzyme preparation from Aspergillus species to test for specific enzymatic activities.
Materials:
-
Mycelia from a liquid culture of Aspergillus species.
-
Grinding medium (e.g., phosphate buffer with protease inhibitors).
-
Liquid nitrogen.
-
Mortar and pestle.
-
Centrifuge.
-
Spectrophotometer for protein quantification.
Procedure:
-
Harvesting Mycelia: Collect the fungal mycelia from a liquid culture by filtration.
-
Washing: Wash the mycelia with a suitable buffer to remove any remaining culture medium.
-
Cell Lysis:
-
Freeze the mycelia in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction: Resuspend the powdered mycelia in a grinding medium.
-
Centrifugation: Centrifuge the suspension at a low speed (e.g., 1,000 x g) to remove cell debris.
-
High-Speed Centrifugation: Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to separate the microsomal fraction (pellet) from the cytosolic fraction (supernatant).
-
Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay: The prepared cell-free extract can now be used in an enzyme assay with the substrate of interest (e.g., this compound) to test for conversion to other products.
Visualization of Pathways and Workflows
Aflatoxin Biosynthesis Pathway
Caption: Simplified aflatoxin B1 biosynthesis pathway.
Proposed Metabolic Fate of this compound
Caption: Proposed metabolic fate of this compound.
Experimental Workflow for Precursor Feeding Study
Caption: Workflow for a precursor feeding experiment.
Conclusion
The available scientific evidence suggests that this compound is not a direct precursor in the primary biosynthetic pathway leading to aflatoxin B1. The lack of activity of key O-methyltransferases on 5-MST indicates that it is likely a shunt metabolite or a product of a detoxification pathway. While not directly converted to aflatoxin, this compound exhibits significant cytotoxicity, in some cases greater than that of the established precursor, sterigmatocystin.
For researchers in mycotoxin analysis and drug development, this distinction is critical. The presence of this compound in fungal cultures may not be an indicator of subsequent aflatoxin production but could be a marker for specific fungal strains or metabolic states. Further research is warranted to fully elucidate the enzymatic processes that lead to the formation and potential degradation of this compound and to understand its full toxicological profile and its role in fungal physiology. The experimental protocols and analytical methods detailed in this guide provide a framework for conducting such future investigations.
References
- 1. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
Fungal Strains Producing 5-Methoxysterigmatocystin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin (5-MST) is a polyketide mycotoxin and a derivative of sterigmatocystin (ST), a known carcinogen and precursor to the aflatoxin biosynthesis pathway. The presence of a methoxy group at the C-5 position distinguishes it from its more studied counterpart. Interest in 5-MST is growing within the scientific community due to its cytotoxic and genotoxic properties, which suggest potential applications in oncology research and drug development, as well as the need to understand its toxicological risks. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, methodologies for its production and quantification, and insights into the regulatory pathways governing its biosynthesis.
Fungal Producers of this compound
Several fungal species, primarily within the genus Aspergillus, have been identified as producers of this compound. These fungi are often found in diverse environments, from soil and decaying vegetation to indoor settings with moisture problems.
Key Fungal Producers:
-
Aspergillus versicolor : This species is a well-documented and significant producer of this compound.[1][2][3] It is frequently isolated from damp indoor environments and building materials.[4][5] Some strains of A. versicolor have been shown to produce substantial quantities of both sterigmatocystin and this compound.[4] A mutant strain of Aspergillus versicolor has also been specifically noted for its production of this compound.[6][7]
-
Aspergillus nidulans (Emericella nidulans) : As a model organism for fungal genetics, A. nidulans is known to produce sterigmatocystin and its derivatives.[8][9] The genetic pathways for sterigmatocystin biosynthesis have been extensively studied in this species, providing a framework for understanding the production of this compound.
-
Aspergillus flavus : While primarily known for producing aflatoxins, some strains of A. flavus can also produce O-methylsterigmatocystin, a closely related compound, and this compound has been isolated from its secondary metabolites.[10]
-
Acremonium persicinum : An aquatic fungus from which this compound has been isolated, highlighting that producers of this mycotoxin are not limited to the Aspergillus genus.[10][11][12]
Data Presentation: Quantitative Production of this compound
Quantitative data on the production of this compound by fungal strains is limited in publicly available literature. The following table summarizes the available data. Further research is needed to quantify the production capabilities of a wider range of fungal strains and optimize culture conditions for enhanced yield.
| Fungal Strain | Fermentation Type | Medium | Yield | Reference |
| Acremonium persicinum | Submerged | Modified Wickerham Medium (pH 8.5) | 0.08 mg/L | [11] |
Note: The yield for Acremonium persicinum was calculated from the reported isolation of 4 mg of this compound from a 50 L fermentation.
Experimental Protocols
This section details the methodologies for the cultivation of fungal strains, and the extraction and quantification of this compound.
Fungal Cultivation
a) Submerged Fermentation (SmF)
Submerged fermentation is suitable for large-scale production and allows for greater control over environmental parameters.
-
Inoculum Preparation :
-
Grow the fungal strain (e.g., Aspergillus versicolor, Acremonium persicinum) on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by adding sterile 0.1% (v/v) Tween 80 solution to the agar surface and gently scraping the spores with a sterile loop.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.[13]
-
-
Fermentation Medium :
-
Fermentation Conditions :
-
Inoculate the sterile fermentation medium with the spore suspension (e.g., 1% v/v).
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 14-21 days.[8][14] Optimal temperature for sterigmatocystin production by A. versicolor has been reported to be between 27 to 29°C.[1][15]
-
b) Solid-State Fermentation (SSF)
Solid-state fermentation mimics the natural growth conditions of many fungi and can lead to higher yields of certain secondary metabolites.
-
Substrate Preparation :
-
Inoculation and Incubation :
-
Inoculate the sterile, cooled substrate with a spore suspension or agar plugs of the fungal culture.
-
Incubate the flasks under static conditions at 25-28°C for 21-30 days in the dark.[12]
-
Extraction of this compound
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting mycotoxins from complex matrices.
-
Sample Preparation :
-
Homogenize the fungal biomass and/or the solid substrate culture.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction :
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for analysis.
-
Quantification of this compound
a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Chromatographic System : An HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile, methanol, and water. A common mobile phase for sterigmatocystin analysis is a mixture of water, methanol, and acetonitrile.[17]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : Monitor the absorbance at the wavelength of maximum absorption for this compound (around 325 nm).[18]
-
Quantification : Prepare a calibration curve using certified standards of this compound to quantify the concentration in the sample extracts.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for mycotoxin analysis.
-
Chromatographic System : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.[16][19]
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used for this compound.[20]
-
Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound for accurate quantification and confirmation. The precursor ion for this compound is m/z 355.[20]
-
Quantification : Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification to compensate for matrix effects.
Signaling Pathways and Visualization
The biosynthesis of sterigmatocystin, and by extension this compound, is regulated by a complex network of signaling pathways. In Aspergillus nidulans, a key regulatory mechanism involves a heterotrimeric G-protein signaling cascade.
G-Protein Signaling Pathway in Aspergillus nidulans
This pathway controls both asexual sporulation and sterigmatocystin production. The activation of the sterigmatocystin biosynthetic gene cluster is negatively regulated by the FadA (Gα subunit)-dependent signaling pathway. Inactivation of this pathway, mediated by the FlbA protein, is required for the expression of the sterigmatocystin-specific transcription factor, AflR, leading to mycotoxin production.
Caption: G-Protein signaling pathway regulating sterigmatocystin production in Aspergillus nidulans.
Experimental Workflow
The following diagram outlines the general workflow for the production, extraction, and analysis of this compound from fungal cultures.
References
- 1. Production of sterigmatocystin by Aspergillus versicolor and Bipolaris sorokiniana on semisynthetic liquid and solid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occurrence of the Toxin-Producing Aspergillus versicolor Tiraboschi in Residential Buildings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of LC–MS/MS in the Mycotoxins Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a metabolite from a mutant strain of Aspergillus versicolor - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. Formation and Control of Mycotoxins in Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of sterigmatocystin by Aspergillus versicolor isolated from roughage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ejbiotechnology.info [ejbiotechnology.info]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopeptide Derivatives from the Sponge-Derived Fungus Acremonium persicinum F10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maximizing Laboratory Production of Aflatoxins and Fumonisins for Use in Experimental Animal Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of sterigmatocystin by Aspergillus versicolor and Bipolaris sorokiniana on semisynthetic liquid and solid media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography ultraviolet-photodiode array detection method for aflatoxin B1 in cattle feed supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Extraction of 5-Methoxysterigmatocystin from Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin (5-MSTC) is a mycotoxin produced by several species of fungi, particularly from the Aspergillus genus.[1] Structurally related to the potent carcinogen sterigmatocystin (STC), 5-MSTC is considered an emerging mycotoxin of concern. It is often found alongside STC in contaminated commodities and indoor environments, such as in dust.[1] As a potential human carcinogen, the detection and quantification of 5-MSTC in complex matrices like food, animal feed, and environmental samples are crucial for risk assessment and ensuring consumer safety. This document provides detailed application notes and protocols for the extraction and analysis of 5-MSTC.
Analytical Methodologies
The most common and reliable method for the analysis of 5-MSTC is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting trace levels of the mycotoxin in complex sample matrices.
Key LC-MS/MS Parameters for this compound
Successful LC-MS/MS analysis relies on the optimization of several parameters. The precursor ion for 5-MSTC in positive ionization mode is m/z 355.[1] The selection of appropriate product ions and collision energies is critical for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method.
Experimental Protocols
The following protocols provide a general framework for the extraction of 5-MSTC from various matrices. Method validation, including the determination of recovery, limit of detection (LOD), and limit of quantification (LOQ), is essential for ensuring the accuracy and reliability of the results.
Protocol 1: Extraction from Solid Matrices (e.g., Grains, Animal Feed)
This protocol is a general procedure that can be adapted for various solid matrices.
1. Sample Preparation:
- Grind the sample to a fine powder to ensure homogeneity.
2. Extraction:
- To 5 g of the homogenized sample, add 20 mL of an extraction solvent, typically acetonitrile/water (e.g., 80:20 v/v) with a small percentage of formic acid (e.g., 0.1-1%).
- Shake vigorously for at least 30 minutes using a mechanical shaker.
- Centrifuge the mixture at 4000 x g for 10 minutes.
- Collect the supernatant.
3. Clean-up (Optional but Recommended):
- For complex matrices, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering compounds.
- Dilute the supernatant with water and pass it through an appropriate SPE cartridge (e.g., C18 or specialized mycotoxin clean-up columns).
- Wash the cartridge to remove impurities.
- Elute the mycotoxins with a suitable solvent, such as methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction from House Dust
This protocol is adapted from methods used for the extraction of mycotoxins from environmental dust samples.
1. Sample Preparation:
- Sieve the dust sample to obtain a uniform particle size.
2. Extraction:
- To 1 g of the sieved dust, add 5 mL of acetonitrile.
- Sonication for 10 minutes can be used to enhance extraction efficiency.
- Filter the extract to remove particulate matter.
- Repeat the extraction process with an additional 3 mL of acetonitrile for exhaustive extraction.[2]
3. Sample Concentration and Reconstitution:
- Combine the extracts and evaporate to dryness under nitrogen.
- Reconstitute the residue in 1 mL of methanol/water (50:50 v/v) for LC-MS/MS analysis.[2]
Quantitative Data
The following table summarizes typical performance data for mycotoxin analysis methods, which can be used as a reference for the analysis of 5-MSTC. It is important to note that these values are matrix-dependent and should be determined for each specific application.
| Matrix | Analyte | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Wheat | Sterigmatocystin | 92.5 - 100.3 | - | 0.05 | [3] |
| Feed | Sterigmatocystin | 98 - 99 | - | 1 | [4] |
| Dried Fruits | Multiple Mycotoxins | >60 | 0.3 - 30 | 1 - 100 | [5] |
| Bee Pollen | Aflatoxins & OTA | - | - | - | [6] |
| Maize | Multiple Mycotoxins | 77.5 - 98.4 | - | - | [7] |
Visualizations
Experimental Workflow for 5-MSTC Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Metabolic Detoxification Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. ejbiotechnology.info [ejbiotechnology.info]
- 3. Determination of sterigmatocystin in foods in Japan: method validation and occurrence data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sterigmatocystin in feed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS multi-analyte method for mycotoxin determination in food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of 11 Mycotoxins in Maize via Multiple-Impurity Adsorption Combined with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxysterigmatocystin: A Guide to Standard Preparation and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the preparation and handling of 5-methoxysterigmatocystin analytical standards. Adherence to these guidelines is crucial for ensuring accurate experimental results and maintaining laboratory safety.
Introduction
This compound is a mycotoxin produced by several species of fungi, including Aspergillus versicolor. It is structurally related to the well-known carcinogen, sterigmatocystin. As a potentially hazardous compound, proper handling and accurate standard preparation are paramount for reliable research in toxicology, drug development, and food safety.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Appearance | Yellowish needles | [1] |
| Molecular Formula | C₁₉H₁₄O₇ | [2] |
| Molecular Weight | 354.31 g/mol | [2] |
| Melting Point | 223°C | [1] |
| Predicted Water Solubility | 0.15 g/L | [3] |
| Predicted logP | 2.69 | [3] |
Safety Precautions and Handling
This compound is a mycotoxin and should be handled with extreme care as a potentially cytotoxic and genotoxic compound.
3.1. Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, the following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves are recommended.[1]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[3]
3.2. Engineering Controls
-
All work with solid this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1]
-
Work surfaces should be covered with absorbent, disposable liners to contain any spills.
3.3. Spill Management
-
Small Spills (<5 mL or 5 g): Absorb liquids with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For solids, gently cover with a damp paper towel to avoid raising dust, then collect into a sealed container.
-
Large Spills (>5 mL or 5 g): Evacuate the area and contact the appropriate environmental health and safety office.[4]
-
Decontaminate the spill area with a 10% bleach solution, allowing a contact time of at least 20 minutes, followed by a thorough rinse with water.[1]
3.4. Waste Disposal
All materials contaminated with this compound, including pipette tips, vials, gloves, and absorbent paper, must be treated as hazardous waste.[4]
-
Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, sealed, and labeled container.
-
Follow your institution's specific guidelines for the disposal of cytotoxic and chemical waste.[5][6][7]
Standard Solution Preparation
Accurate preparation of standard solutions is critical for quantitative analysis. The following protocols are recommended for preparing this compound standards for applications such as Liquid Chromatography-Mass Spectrometry (LC-MS).
4.1. Recommended Solvents
Based on the properties of the related mycotoxin sterigmatocystin, chloroform is a suitable solvent for dissolving and storing standard solutions.[2] Dimethyl sulfoxide (DMSO) has also been used for preparing stock solutions for in vitro studies. For LC-MS applications, acetonitrile and methanol are common solvents, however, their long-term stability with this compound should be carefully considered, as some degradation has been observed with sterigmatocystin in these solvents.[1] It is advisable to prepare fresh working solutions from a stock stored in chloroform or at -20°C.
4.2. Protocol for Preparation of a Stock Standard Solution (e.g., 1 mg/mL)
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of the solid standard (e.g., 1 mg) using a calibrated analytical balance.
-
Transfer the weighed solid to a clean, amber glass volumetric flask.
-
Add a small amount of the chosen solvent (e.g., chloroform or acetonitrile) to dissolve the solid completely.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and vortex for at least 30 seconds to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.
4.3. Protocol for Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., acetonitrile or methanol for LC-MS applications).
Example for a 1 µg/mL working solution from a 1 mg/mL stock:
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring to volume with the desired solvent.
-
Cap and vortex to mix thoroughly.
Prepare a calibration curve by further diluting the working solutions to the desired concentration range for your analytical method.
Storage and Stability
Proper storage is crucial to maintain the integrity of the standard solutions.
| Solution Type | Storage Temperature | Recommended Solvent | Stability Notes | Source |
| Solid Standard | -20°C | N/A | Protect from light and moisture. | [8] |
| Stock Solution | -20°C | Chloroform, Acetonitrile | Store in amber glass vials with PTFE-lined caps. | [1][2] |
| Working Solutions | 2-8°C | Acetonitrile, Methanol | Prepare fresh daily or weekly. Minimize exposure to light. | [9][10] |
A study on various mycotoxins, including the structurally similar sterigmatocystin, found that individual stock solutions in organic solvents were stable for at least 14 months when stored at -18°C.[1] However, for optimal accuracy, it is recommended to verify the concentration of the stock solution periodically.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key workflows and logical relationships described in this application note.
Caption: Workflow for the preparation of this compound standard solutions.
Caption: Key safety precautions for handling this compound.
References
- 1. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. rsc.org [rsc.org]
- 9. ijstre.com [ijstre.com]
- 10. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 5-Methoxysterigmatocystin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin (5-MOST) is a mycotoxin structurally related to sterigmatocystin and a precursor to aflatoxins.[1] It is produced by various species of Aspergillus.[1] Emerging research indicates that 5-MOST exhibits significant cytotoxic and genotoxic properties, making it a molecule of interest in toxicology and drug development.[1][2] Studies have shown that 5-MOST can be more cytotoxic than its well-studied counterpart, sterigmatocystin.[1][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of 5-MOST in cell culture models, focusing on commonly used assays and the underlying cellular mechanisms.
Mechanism of Action Overview
This compound exerts its cytotoxic effects primarily through the induction of DNA damage.[1][3] Unlike sterigmatocystin, which requires metabolic activation by CYP enzymes to form a reactive epoxide, 5-MOST's direct mechanism of DNA damage is less understood but has been shown to cause both single and double-strand DNA breaks.[1] This DNA damage activates the ATM (ataxia telangiectasia mutated) signaling pathway, leading to the phosphorylation and activation of the checkpoint kinase Chk2.[1] Activated Chk2 can, in turn, phosphorylate downstream targets like p53, which can trigger cell cycle arrest or apoptosis.[4][5] The apoptotic cascade is a key mechanism of cell death induced by many mycotoxins and is often mediated by the activation of caspases.[6][7]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values for 5-MOST in two commonly used human cell lines after a 24-hour treatment period, as determined by the MTT assay.
| Cell Line | Mycotoxin | IC50 (µM) | Reference |
| A549 (Human Lung Carcinoma) | This compound | 181 ± 2.6 | [2] |
| HepG2 (Human Liver Carcinoma) | This compound | ~10-fold more cytotoxic than Sterigmatocystin | [1][3] |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Signaling Pathway of 5-MOST-Induced Cytotoxicity
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (5-MOST)
-
A549 or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of 5-MOST in complete medium. Remove the medium from the wells and add 100 µL of the 5-MOST dilutions. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent used to dissolve 5-MOST).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the 5-MOST concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged membranes.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Treated and control cells in a 96-well plate (prepared as in the MTT assay)
-
Microplate reader
Protocol:
-
Prepare Controls: In separate wells of your treatment plate, prepare a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with the lysis buffer provided in the kit).
-
Collect Supernatant: After the 24-hour incubation with 5-MOST, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be measured and subtracted from the 490 nm readings.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the treatment values and normalizing to the maximum release.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
Materials:
-
Caspase-3 colorimetric assay kit (commercially available)
-
Cells cultured in 6-well plates or larger vessels
-
5-MOST for treatment
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of 5-MOST for 24 hours. Include an untreated control.
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge at 250 x g for 10 minutes.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer (provided in the kit) per 1-5 x 10⁶ cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer (with DTT, as per the kit instructions) to each well.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the 5-MOST-treated samples to the untreated control to determine the fold-increase in caspase-3 activity. The activity can be normalized to the protein concentration of the lysate.
References
- 1. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chk2 mediates RITA-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mytoxin B and Myrothecine A Induce Apoptosis in Human Hepatocarcinoma Cell Line SMMC-7721 via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 5-Methoxysterigmatocystin Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin (5-METH) is a mycotoxin structurally related to sterigmatocystin (STC) and a precursor to aflatoxins.[1] Due to its presence in indoor environments and potential for human exposure, primarily through inhalation, understanding its in vivo toxicity is crucial.[2][3] These application notes provide a summary of available in vivo toxicity data for 5-METH and detailed protocols for conducting further toxicological assessments in animal models. The information is intended to guide researchers in designing experiments to evaluate the potential health risks associated with 5-METH exposure.
Quantitative Data from In Vivo Studies
Data on the in vivo toxicity of 5-METH is limited. The following table summarizes quantitative data from a single-dose intratracheal instillation study in male Wistar rats.
| Animal Model | Route of Administration | Dose | Observation Period | Key Findings | Reference |
| Male Wistar Rats | Intratracheal Instillation | 3.6 mg/kg body weight | 24 hours | Insignificant changes in lactate dehydrogenase (LDH) activity, albumin, and pro-inflammatory cytokines (IL-6, TNF-α, MIP-1α) in bronchoalveolar lavage fluid (BALF).[3][4][5] | [3][4] |
| Male Wistar Rats | Intratracheal Instillation | 3.6 mg/kg body weight | 24 hours | Significant induction of double-strand DNA breaks in lung tissue, as measured by the neutral comet assay.[3][4] | [3][4] |
| Male Wistar Rats | Intratracheal Instillation | 0.3 mg/kg (STC) + 3.6 mg/kg (5-METH) | 24 hours | Antagonistic effect on genotoxicity; the combination induced less DNA damage than each mycotoxin alone.[3][4] | [3][4] |
Experimental Workflows
The following diagram outlines a general workflow for investigating the in vivo toxicity of 5-METH.
References
- 1. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Single-Dose Toxicity of Individual and Combined Sterigmatocystin and 5-Methoxysterigmatocistin in Rat Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 5-Methoxysterigmatocystin using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin is a mycotoxin produced by several species of fungi, including Aspergillus versicolor. It is a derivative of sterigmatocystin, a known carcinogen, and is of significant interest to researchers in toxicology, food safety, and drug development due to its potential biological activities. Accurate structural elucidation is the foundation for understanding its bioactivity and metabolism. This application note provides detailed protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Structural Elucidation Workflow
The overall workflow for the structural elucidation of this compound involves isolation and purification, followed by parallel analysis by high-resolution mass spectrometry to determine the molecular formula and NMR spectroscopy to establish the chemical structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
2. NMR Data Acquisition:
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments.
-
-
Typical Parameters:
-
Temperature: 298 K
-
¹H Spectral Width: 0-15 ppm
-
¹³C Spectral Width: 0-200 ppm
-
Refer to instrument-specific standard parameters for pulse sequences and acquisition times.
-
3. Data Processing and Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals and determine coupling constants.
-
Analyze the 2D spectra to build the molecular structure fragment by fragment.
NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR data for this compound in CDCl₃.[1][2]
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2 | 6.48 | s | |
| 4 | 6.52 | dd | 2.0, 2.5 |
| 6 | 7.22 | d | 9.0 |
| 7 | 6.72 | d | 9.0 |
| 10 | 6.86 | d | 7.0 |
| 14-OCH₃ | 3.96 | s | |
| 15-OCH₃ | 4.03 | s | |
| 20 | 4.90 | ddd | 7.0, 2.5, 2.0 |
| 30 | 5.54 | dd | 2.5, 2.5 |
| 8-OH | 12.64 | s |
Table 2: ¹³C NMR Data (75 MHz, CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) |
| 1 | 163.3 |
| 2 | 90.6 |
| 3 | 164.6 |
| 4 | 106.8 |
| 4a | 144.7 |
| 5 | 139.4 |
| 6 | 120.4 |
| 7 | 109.5 |
| 8 | 155.3 |
| 8a | 109.6 |
| 9 | 181.3 |
| 9a | 106.1 |
| 10 | 113.3 |
| 10a | 154.0 |
| 14-OCH₃ | 57.7 |
| 15-OCH₃ | 56.8 |
| 20 | 48.2 |
| 30 | 102.6 |
| 40 | 145.3 |
Key 2D NMR Correlations
The following diagram illustrates the key COSY and HMBC correlations that are instrumental in assembling the structure of this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in confirming the structure.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.
-
If analyzing from a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
2. LC-MS/MS System and Parameters:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for accurate mass determination and MS/MS for fragmentation analysis.
-
Collision Energy: Optimize for characteristic fragmentation (e.g., ramp from 10-40 eV).
-
3. Data Analysis:
-
Determine the accurate mass of the parent ion and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Compare the observed fragmentation pattern with the proposed structure to confirm its identity.
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value |
| Molecular Formula | C₁₉H₁₄O₇ |
| Calculated Monoisotopic Mass | 354.0739 |
| Observed [M+H]⁺ (m/z) | 355.0812 |
Table 4: Major MS/MS Fragment Ions
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 355.0812 | 340.0579 | CH₃ |
| 355.0812 | 325.0346 | 2 x CH₃ |
| 355.0812 | 312.0603 | C₂H₃O |
| 355.0812 | 297.0371 | C₂H₄O₂ |
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. The detailed protocols and data presented in this application note can serve as a valuable resource for researchers involved in the analysis of mycotoxins and other natural products. The unambiguous structural assignment is a critical step for further studies on the toxicological and pharmacological properties of this compound.
References
Application Notes and Protocols: Assessing the Genotoxicity of 5-Methoxysterigmatocystin using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin (5-MOC) is a mycotoxin structurally related to sterigmatocystin and aflatoxins, known for its cytotoxic and genotoxic properties.[1][2] Assessing the DNA-damaging potential of such compounds is crucial for risk assessment and in the drug development process. The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells.[3][4][5][6][7][8][9] This document provides a detailed protocol for utilizing the alkaline comet assay to evaluate the genotoxicity of 5-MOC.
Principle of the Comet Assay
The comet assay is based on the principle that fragmented DNA migrates further in an electric field than intact DNA.[5][7][10] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[4][5][10] Under alkaline conditions, both single and double-strand DNA breaks, as well as alkali-labile sites, are detected.[1][10] The resulting DNA structures, when stained with a fluorescent dye, resemble comets with a distinct head (undamaged DNA) and a tail (damaged DNA fragments).[5][10] The intensity and length of the comet tail are proportional to the extent of DNA damage.[5]
Experimental Protocol
This protocol outlines the in vitro assessment of 5-MOC genotoxicity using the alkaline comet assay.
I. Cell Culture and Treatment
-
Cell Line Selection: Human lung adenocarcinoma (A549) and human hepatoma (HepG2) cells are suitable models for assessing the genotoxicity of 5-MOC.[1] These cell lines are relevant to potential routes of exposure and metabolism of mycotoxins.
-
Cell Culture: Culture A549 or HepG2 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before treatment.[4]
-
Preparation of 5-MOC: Dissolve 5-MOC in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should be non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Seed cells in culture plates and allow them to attach. Expose the cells to various concentrations of 5-MOC (e.g., based on previously determined IC50 values) for a specific duration (e.g., 24 hours).[1][2] Include a negative (vehicle) control (medium with DMSO) and a positive control (e.g., a known genotoxic agent like hydrogen peroxide or methyl methanesulfonate).
II. Comet Assay Procedure
-
Slide Preparation: On the day before the assay, coat microscope slides with a layer of 1% normal melting point (NMP) agarose in dH2O and let them dry.[4]
-
Cell Harvesting and Embedding:
-
After treatment, detach the cells using trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cell suspension.
-
Resuspend the cell pellet in ice-cold PBS.
-
Mix a small volume of the cell suspension (containing approximately 1 x 10^4 cells) with 0.5% low melting point (LMP) agarose at 37°C.
-
Quickly pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for at least 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[5] This step removes cell membranes and histones, leaving behind nucleoids.[4][5]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.
-
Allow the DNA to unwind in the alkaline solution for 20-40 minutes at 4°C.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C.[4]
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green, ethidium bromide, or propidium iodide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using specialized comet assay software to quantify the extent of DNA damage. Key parameters include:[2][11]
-
Tail Length: The length of the comet tail.
-
% DNA in Tail (Tail Intensity): The percentage of DNA that has migrated into the tail.
-
Tail Moment: The product of the tail length and the percentage of DNA in the tail.
-
-
Data Presentation
The genotoxic potential of 5-MOC can be summarized in the following tables. The data presented here is based on findings from studies on A549 and HepG2 cell lines.
Table 1: Genotoxicity of this compound (5-MOC) in A549 and HepG2 Cells.
| Cell Line | Treatment | Concentration (µM) | Tail Length (µm) | % DNA in Tail | Tail Moment |
| A549 | Control | 0 | ~20 | - | - |
| 5-MOC | Sub-cytotoxic | Significantly Increased | Significantly Increased | Significantly Increased | |
| STC | 3 | Significantly Increased | - | Higher than 5-MOC | |
| HepG2 | Control | 0 | ~22 | - | - |
| 5-MOC | Sub-cytotoxic | Significantly Increased | Significantly Increased | Significantly Increased | |
| STC | 3 | Significantly Increased | - | Higher than 5-MOC |
*STC (Sterigmatocystin) is included for comparison. Data is qualitative ("Significantly Increased") where specific values are not provided in the source. The study by Pestka et al. indicated that at the same concentration, STC showed a higher genotoxic potential than 5-MOC.[1] Another study reported IC50 values for 5-MOC in A549 cells as 181 ± 2.6 µM.[2][11]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the comet assay protocol for assessing the genotoxicity of 5-MOC.
Caption: Workflow for assessing 5-MOC genotoxicity using the comet assay.
Potential Signaling Pathway for DNA Damage and Repair
The genotoxicity of 5-MOC, by inducing DNA strand breaks, can activate cellular DNA damage response (DDR) pathways. The following diagram illustrates a simplified overview of a potential DDR pathway.
Caption: Simplified DNA damage response pathway activated by genotoxic agents.
Conclusion
The alkaline comet assay is a robust and sensitive method for evaluating the genotoxic potential of this compound. This protocol provides a comprehensive framework for researchers to conduct these assessments in a standardized manner. The findings from such studies are critical for understanding the toxicological profile of 5-MOC and for making informed decisions regarding its safety.
References
- 1. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comet assay - Wikipedia [en.wikipedia.org]
- 6. Comet assay: a versatile but complex tool in genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 21stcenturypathology.com [21stcenturypathology.com]
- 8. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 11. researchgate.net [researchgate.net]
Application of 5-Methoxysterigmatocystin in Antitumor Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxysterigmatocystin (5-MST) is a mycotoxin that has demonstrated notable antitumor properties. Structurally related to sterigmatocystin, 5-MST has shown significant inhibitory effects against various cancer cell lines. Its mechanism of action primarily involves the induction of DNA damage, leading to the activation of cell cycle checkpoints and the initiation of apoptosis. These characteristics make 5-MST a compound of interest in the field of oncology research and drug development.
This document provides detailed application notes, summarizing the quantitative data on the antitumor effects of 5-MST, and comprehensive protocols for key experimental assays. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in antitumor research.
Data Presentation
The antitumor activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Citation |
| A549 | Human Lung Adenocarcinoma | MTT | 181 ± 2.6 µM | [1] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | Approx. 10-fold more cytotoxic than Sterigmatocystin (IC50 for STC: 3-12 µM) | [2] |
| P-388 | Murine Leukemia | Not Specified | Significant Inhibition | [2] |
| L-1210 | Murine Leukemia | Not Specified | Significant Inhibition | [2] |
Table 2: Genotoxicity and Checkpoint Activation by this compound
| Cell Line | Effect | Assay | Observations | Citation |
| A549 | DNA Damage | Comet Assay, Micronucleus Test | Significant DNA damage, increased micronuclei formation | [1] |
| HepG2 | DNA Damage | Alkaline Comet Assay | Induction of double and single DNA strand breaks | [2] |
| HepG2 | Checkpoint Activation | ELISA | Phosphorylation of Chk2 | [2] |
| A549 | Checkpoint Activation | ELISA | Trend of increased Chk2 phosphorylation | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumor effects primarily through the induction of DNA damage, which in turn activates the DNA damage response (DDR) pathway. A key mediator in this pathway is the checkpoint kinase 2 (Chk2).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's antitumor properties.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of 5-MST on cancer cells.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Comet Assay (Alkaline) for DNA Damage
This assay is used to detect DNA strand breaks in individual cells.
Protocol Details:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis buffer for 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain with a fluorescent DNA dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).
Western Blot for Chk2 Phosphorylation
This protocol is for detecting the activation of Chk2 via phosphorylation at Threonine 68 (Thr68).
Protocol Details:
-
Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk2 (Thr68) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) and a total Chk2 control.
Conclusion
This compound presents a promising avenue for antitumor research due to its cytotoxic and genotoxic activities against various cancer cell lines. Its mechanism, involving the induction of DNA damage and activation of the Chk2-mediated signaling pathway, provides a clear rationale for its further investigation as a potential therapeutic agent. The protocols and data provided herein serve as a comprehensive resource for researchers to explore the full potential of this compound in the development of novel cancer therapies.
References
- 1. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxysterigmatocystin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 5-Methoxysterigmatocystin (5-MOT), with a focus on overcoming low yields.
Troubleshooting Guide: Overcoming Low 5-MOT Yield
This guide addresses common issues that can lead to diminished yields of 5-MOT during the extraction process.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| LY-001 | Low or No Detectable 5-MOT in Crude Extract | Incomplete cell lysis of the fungal matrix. | Ensure thorough grinding of the fungal mycelia, preferably in liquid nitrogen, to break down the rigid cell walls.[1] Consider enzymatic digestion (e.g., with lyticase) as a pre-extraction step.[2][3] |
| Inappropriate solvent selection for initial extraction. | 5-MOT is a moderately polar compound. Use polar organic solvents such as methanol, acetonitrile, or a mixture of acetonitrile and water.[4][5] For high-fat matrices, a preliminary defatting step with a non-polar solvent like hexane may be necessary.[6] | ||
| Insufficient extraction time or agitation. | Increase the extraction time and ensure vigorous agitation (e.g., using a vortex mixer or sonicator) to maximize the contact between the solvent and the sample matrix.[4][7] | ||
| Degradation of 5-MOT during extraction. | Avoid prolonged exposure to high temperatures and direct light.[8] If heating is required, use a water bath with controlled temperature. For thermally unstable compounds, consider nitrogen gas evaporation at a controlled temperature.[8] | ||
| LY-002 | Significant Loss of 5-MOT During Liquid-Liquid Extraction (LLE) | Formation of a stable emulsion. | Add salt (salting-out effect) to the aqueous phase to break the emulsion.[4] Centrifuge at a higher speed to facilitate phase separation. |
| Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous phase to ensure 5-MOT remains in its non-ionized form, thereby favoring its partitioning into the organic solvent. An acidic pH is generally preferable for mycotoxin extraction. | ||
| Suboptimal solvent-to-sample ratio. | Optimize the volume of the extraction solvent to ensure efficient partitioning of 5-MOT.[9] | ||
| LY-003 | Poor Recovery from Solid-Phase Extraction (SPE) Column | Improper conditioning of the SPE cartridge. | Ensure the SPE column is properly conditioned with the recommended solvents to activate the stationary phase for optimal analyte retention.[10] |
| Inappropriate choice of SPE sorbent. | For 5-MOT, a reversed-phase sorbent like C18 or a polymeric sorbent is generally suitable.[4][11] | ||
| Elution solvent is too weak or too strong. | Optimize the elution solvent system. A common approach is to use a polar organic solvent like methanol or acetonitrile, sometimes with a small amount of acid to improve the elution of the target compound.[12] | ||
| Sample overloading. | Ensure that the amount of crude extract loaded onto the SPE column does not exceed its binding capacity.[13] | ||
| LY-004 | Co-elution of Interfering Compounds | Presence of pigments and other secondary metabolites from the fungal culture. | Incorporate a clean-up step using dispersive solid-phase extraction (d-SPE) with adsorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds.[5] |
| Matrix effects from complex samples (e.g., food or feed). | The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines salting-out extraction and d-SPE, can be effective in minimizing matrix effects.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for extracting 5-MOT from fungal cultures?
A1: While the optimal solvent system can depend on the specific fungal strain and culture conditions, a common and effective approach is to use a polar organic solvent. Acetonitrile or methanol, often mixed with a small percentage of water and an acid (like formic acid), has been shown to be efficient for extracting a broad range of mycotoxins, including those structurally similar to 5-MOT.[4][5]
Q2: How can I improve the efficiency of the initial extraction from the fungal mycelium?
A2: To enhance the extraction efficiency, ensure that the fungal biomass is thoroughly homogenized to maximize the surface area for solvent interaction.[14] Techniques like sonication or microwave-assisted extraction can also be employed to improve the extraction yield and reduce the extraction time.[15]
Q3: My 5-MOT yield is consistently low. What is the most likely culprit?
A3: Consistently low yields often point to issues in the initial extraction step. Incomplete cell lysis is a primary suspect, as the fungal cell wall is notoriously robust.[1] Another common issue is the selection of a suboptimal extraction solvent that does not efficiently solubilize the 5-MOT. Finally, degradation of the analyte due to excessive heat or light exposure during the process can also lead to significant losses.[8]
Q4: Are there any specific clean-up steps recommended for 5-MOT extracts?
A4: Yes, a clean-up step is crucial for removing interfering compounds that can co-extract with 5-MOT. Solid-phase extraction (SPE) with a C18 or polymeric sorbent is a widely used and effective method.[4][11] For particularly complex matrices, immunoaffinity columns (IACs), which use antibodies specific to the mycotoxin, offer very high selectivity, though they are more expensive.[7]
Q5: How does pH affect the extraction of 5-MOT?
A5: The pH of the extraction solvent can significantly influence the recovery of mycotoxins. For compounds like 5-MOT, maintaining an acidic pH helps to keep the molecule in a non-ionized state, which generally improves its solubility in organic solvents and enhances extraction efficiency.
Quantitative Data Summary
The following table summarizes reported recovery rates for various mycotoxins using different extraction and clean-up methods. While specific data for 5-MOT is limited, these values for structurally related mycotoxins provide a useful benchmark for what can be expected.
| Mycotoxin Group | Matrix | Extraction Method | Clean-up Method | Recovery Rate (%) | Reference |
| Aflatoxins | Rice | Acetonitrile/Water | Graphene-based SPE | 75.88 - 113.30 | [4] |
| Aflatoxins | Nuts | Acetonitrile | AC-B nanocomposite SPE | 89.5 - 96.5 | [4] |
| Fusarium toxins | Vegetable Milks | Acetonitrile with 5% Formic Acid | Salting-Out Assisted LLE | >80 | [4] |
| Multiple Mycotoxins | Cereal-based porridge | Ultrasonic Assisted Extraction | None | 63.5 - 113.2 | [4] |
| Multiple Mycotoxins | Fruits and Vegetables | Acetonitrile/Water | C18 SPE | 85 - 108 | [4] |
| Multiple Mycotoxins | Feed | Acetonitrile/Water | Modified QuEChERS | 70 - 100 | [5] |
Experimental Protocols
Protocol 1: General Purpose 5-MOT Extraction from Fungal Culture
This protocol provides a generalized method for the extraction and partial purification of 5-MOT from a fungal culture.
1. Sample Preparation:
- Harvest the fungal mycelium from the culture medium by filtration.
- Freeze-dry the mycelium to remove water.
- Grind the dried mycelium into a fine powder using a mortar and pestle, preferably under liquid nitrogen.[1]
2. Extraction:
- To 1 gram of the powdered mycelium, add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v with 1% formic acid).
- Vortex the mixture vigorously for 2 minutes.
- Sonciate the mixture in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.
3. Liquid-Liquid Extraction (Optional Clean-up):
- Add an equal volume of n-hexane to the combined supernatant in a separatory funnel.
- Shake vigorously for 2 minutes and allow the layers to separate.
- Discard the upper hexane layer (this step helps to remove non-polar interfering compounds).
4. Solid-Phase Extraction (SPE) Clean-up:
- Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the extract from the previous step onto the SPE cartridge at a slow flow rate.
- Wash the cartridge with 5 mL of water:methanol (90:10 v/v) to remove polar impurities.
- Elute the 5-MOT from the cartridge with 5 mL of methanol.
5. Final Steps:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.
Visualizations
Caption: A flowchart illustrating the major steps in a typical 5-MOT extraction protocol.
Caption: A logical flowchart for diagnosing and resolving common causes of low 5-MOT yield.
Caption: A simplified diagram showing the key intermediates in the biosynthetic pathway leading to Sterigmatocystin and subsequently 5-MOT.
References
- 1. mycologylab.org [mycologylab.org]
- 2. Development of a Rapid and Low-Cost Method for the Extraction of Dermatophyte DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of three DNA extraction methods from fungal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mycotoxin prevention and control in foodgrains - Overview of analytical methods for mycotoxin contamination in maize and peanuts [fao.org]
- 7. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. Determination of multi-mycotoxins in vegetable oil via liquid chromatography-high resolution mass spectrometry assisted by a complementary liquid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Fungal Isolation Protocol | The AFWG [afwgonline.com]
- 15. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxysterigmatocystin (5-MOS) LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 5-Methoxysterigmatocystin (5-MOS) detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
Low sensitivity in the LC-MS/MS analysis of this compound can arise from various factors throughout the experimental workflow. This guide addresses common issues and provides systematic solutions.
Problem 1: Poor or No Detectable 5-MOS Signal
Possible Causes and Solutions:
-
Suboptimal Ionization: 5-MOS may not be ionizing efficiently in the mass spectrometer source.
-
Solution: Confirm the correct ionization mode. A representative analysis of 5-MOS has shown detection in positive ionization mode with a precursor ion of m/z 355.[1] Optimize source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.
-
-
Incorrect MRM Transitions: The selected precursor and product ions may not be optimal for 5-MOS.
-
Solution: The protonated molecule [M+H]⁺ for 5-MOS is m/z 355. Infuse a 5-MOS standard solution to determine the most abundant and stable product ions and optimize collision energies for each transition. Two transitions should ideally be monitored for confirmation and quantification.
-
-
Analyte Degradation: 5-MOS may be degrading during sample preparation or analysis.
-
Solution: Minimize sample exposure to light and elevated temperatures. Prepare standards fresh and store them at appropriate conditions (e.g., -20°C in a suitable solvent like acetonitrile or methanol). Studies on the stability of other mycotoxins, like sterigmatocystin, suggest they are relatively stable in organic solvents when stored properly.
-
Problem 2: High Background Noise and Interferences
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 5-MOS, leading to inaccurate quantification and reduced sensitivity.[2]
-
Solution:
-
Improve Sample Cleanup: Employ solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering matrix components.[2][3][4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[3] This helps to compensate for signal suppression or enhancement.
-
Stable Isotope-Labeled Internal Standard: If available, a ¹³C-labeled 5-MOS internal standard is the most effective way to correct for matrix effects and variations in sample processing.
-
-
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
-
Problem 3: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes and Solutions:
-
Incompatible Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: The final sample extract should be reconstituted in a solvent that is as weak as or weaker than the initial mobile phase conditions. A common practice is to reconstitute in the initial mobile phase composition (e.g., a high percentage of aqueous phase).
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape and loss of resolution.
-
Solution: Use a guard column to protect the analytical column. Implement a column washing step after each analytical batch to remove strongly retained compounds.
-
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for sample preparation for 5-MOS analysis in a complex matrix like grain?
A1: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for multi-mycotoxin analysis in complex matrices.[3][4] This approach typically involves an extraction with an acetonitrile/water mixture, followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.
Q2: How can I optimize the MS/MS parameters for 5-MOS?
A2: Direct infusion of a pure 5-MOS standard solution (e.g., 1 µg/mL in methanol) into the mass spectrometer is the best approach. Start by obtaining a full scan spectrum in positive ion mode to confirm the precursor ion at m/z 355. Then, perform a product ion scan to identify the most intense and stable fragment ions. Finally, for each precursor-product ion pair (transition), optimize the collision energy to maximize the signal intensity.
Q3: What are typical LC conditions for the separation of 5-MOS?
Q4: I am observing significant signal suppression. What are the most effective ways to mitigate this?
A4: Signal suppression is a common challenge in LC-MS/MS analysis of complex samples. The most effective strategies are:
-
Enhanced Sample Cleanup: Use a more rigorous cleanup method, such as a combination of different SPE sorbents, to remove the interfering compounds.
-
Chromatographic Separation: Modify your LC gradient to better separate 5-MOS from the co-eluting matrix components that are causing the suppression.
-
Dilution: A "dilute-and-shoot" approach can be effective if the sensitivity of your instrument is sufficient. Diluting the sample extract reduces the concentration of matrix components, thereby lessening their impact on the ionization of 5-MOS.
-
Matrix-Matched Calibrants: This is a practical and effective way to compensate for consistent matrix effects.
Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for 5-MOS?
A5: Specific LOD and LOQ values for 5-MOS are not widely reported. However, for the closely related compound sterigmatocystin, modern LC-MS/MS methods can achieve LOQs in the low µg/kg range (e.g., 1 µg/kg in feed).[3] It is reasonable to expect that a well-optimized method for 5-MOS could achieve similar sensitivity.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of sterigmatocystin, a structurally similar mycotoxin, which can serve as a benchmark for a 5-MOS method. These values should be experimentally determined for 5-MOS in your specific matrix.
| Parameter | Typical Value (for Sterigmatocystin) | Reference |
| Limit of Quantification (LOQ) | 1 µg/kg | [3] |
| Recovery | 98% | [3] |
| Repeatability (CV%) | 3.7% | [3] |
Experimental Protocols
Adapted QuEChERS Sample Preparation for 5-MOS in Grain
This protocol is adapted from a validated method for multiple mycotoxins in feed.[3]
-
Sample Homogenization: Grind a representative portion of the grain sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an acetonitrile/water (80:20, v/v) solution containing 0.1% formic acid.
-
Vortex vigorously for 1 minute and then shake for 30 minutes on a mechanical shaker.
-
-
Salting-Out:
-
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in an appropriate volume of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Illustrative LC-MS/MS Parameters
These parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions (Hypothetical for 5-MOS) | |
| Precursor Ion (Q1) | 355.1 |
| Product Ion (Q3) - Quantifier | To be determined experimentally |
| Collision Energy - Quantifier | To be determined experimentally |
| Product Ion (Q3) - Qualifier | To be determined experimentally |
| Collision Energy - Qualifier | To be determined experimentally |
Visualizations
Caption: Experimental workflow for 5-MOS analysis.
Caption: Troubleshooting logic for low sensitivity.
References
5-Methoxysterigmatocystin stability in different solvents and temperatures
This technical support center provides guidance on the stability of 5-Methoxysterigmatocystin (5-MOS) in various solvents and at different temperatures, along with troubleshooting advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: While specific stability data for this compound (5-MOS) is limited, studies on the closely related compound sterigmatocystin (STC) can provide guidance. For STC, chloroform has been shown to be a suitable solvent for both short-term (cold storage) and long-term (frozen storage) stability, with around 90% recovery after frozen storage.[1] Acetonitrile is another solvent in which STC has demonstrated stability, especially when stored at -18°C for up to 14 months.[2][3][4] Given the structural similarity, these solvents are likely good candidates for storing 5-MOS.
Q2: How should I prepare stock solutions of 5-MOS?
A2: Stock solutions of 5-MOS can be prepared in dimethyl sulfoxide (DMSO) for cell culture experiments. For analytical purposes, solvents like methanol, ethanol, acetonitrile, benzene, and chloroform are suitable due to the good solubility of the parent compound, sterigmatocystin.[5]
Q3: What are the known degradation products of this compound?
A3: Currently, there is limited information available in the scientific literature specifically detailing the degradation products of this compound under various solvent and temperature conditions.
Q4: What are the primary cellular effects of 5-MOS exposure?
A4: this compound is known to be cytotoxic and genotoxic.[6][7] It induces both single and double-strand DNA breaks. This DNA damage triggers the activation of the checkpoint kinase 2 (Chk2) signaling pathway, which is involved in DNA damage response and cell cycle regulation.[6][7]
Troubleshooting Guides
This section addresses common issues that may arise during the handling and analysis of this compound.
Analyte Instability in Solution
-
Issue: Inconsistent results or loss of analyte signal over time.
-
Possible Cause: Degradation of 5-MOS in the chosen solvent or storage conditions.
-
Troubleshooting Steps:
-
Solvent Selection: If using aqueous solutions, be aware that the presence of water can sometimes accelerate the degradation of mycotoxins.[4] Consider using solvents like chloroform or acetonitrile for long-term storage.[1][2][3][4]
-
Temperature Control: Store stock solutions at low temperatures (-18°C or below) to minimize degradation.[2][3][4]
-
Light Exposure: Protect solutions from light, as some mycotoxins are light-sensitive. Use amber vials or store in the dark.
-
pH: Although specific data for 5-MOS is unavailable, the stability of other mycotoxins can be pH-dependent. Ensure the pH of your solution is controlled if you suspect it might be a factor.
-
LC-MS/MS Analysis Issues
-
Issue: Poor peak shape, low sensitivity, or high background noise during LC-MS/MS analysis.
-
Possible Causes & Troubleshooting Steps:
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of 5-MOS, leading to inaccurate quantification.[8]
-
Contamination: A contaminated column or system can lead to various chromatographic problems.
-
In-source Fragmentation: The settings of the mass spectrometer's ion source can affect analyte stability.
-
Solution: Optimize ion source parameters such as temperature and voltage to minimize in-source fragmentation of 5-MOS.[11]
-
-
Data on Stability of Structurally Similar Mycotoxins
Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize the stability of the closely related mycotoxin, Sterigmatocystin (STC) , in different solvents and temperatures. This data can be used as a preliminary guide for handling 5-MOS, but it is recommended to perform specific stability studies for 5-MOS in your experimental setup.
Table 1: Stability of Sterigmatocystin (STC) in Organic Solvents
| Solvent | Storage Condition | Duration | Stability | Reference |
| Chloroform | Cold Storage | 7 and 30 days | Stable | [1] |
| Chloroform | Frozen Storage | Not Specified | ~90% Recovery | [1] |
| Pyridine | Cold Storage | 7 days | Stable | [1] |
| Pyridine | Cold Storage | 30 days | Unstable | [1] |
| Acetonitrile | -18°C | 14 months | Stable | [2][3][4] |
Experimental Protocols
Protocol for Evaluating the Stability of this compound
This protocol outlines a general procedure for assessing the stability of 5-MOS in a specific solvent at a given temperature using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
1. Materials:
-
This compound (5-MOS) standard
-
High-purity solvent (e.g., acetonitrile, chloroform, methanol)
-
HPLC or LC-MS/MS system
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Volumetric flasks and pipettes
-
Amber glass vials
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of 5-MOS in the chosen solvent (e.g., 1 mg/mL).
-
From the stock solution, prepare working solutions at a known concentration suitable for your analytical method (e.g., 10 µg/mL).
3. Stability Study Design:
-
Dispense aliquots of the working solution into several amber glass vials.
-
Store the vials at the desired temperatures (e.g., -20°C, 4°C, and room temperature).
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
4. Analytical Procedure (HPLC-UV/MS):
-
At each time point, retrieve a vial from each storage temperature.
-
Allow the solution to equilibrate to room temperature.
-
Inject a known volume of the solution into the HPLC system.
-
Analyze the sample using a validated chromatographic method. The mobile phase will typically consist of a mixture of acetonitrile and water, often with a modifier like formic acid.[9]
-
Record the peak area or height of the 5-MOS peak.
5. Data Analysis:
-
Compare the peak area/height of 5-MOS at each time point to the initial (time 0) measurement.
-
Calculate the percentage of 5-MOS remaining at each time point.
-
Plot the percentage of 5-MOS remaining versus time for each temperature to determine the degradation rate.
Visualizations
Signaling Pathway
Caption: Genotoxic stress response pathway activated by this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound.
References
- 1. Solubility and stability of sterigmatocystin in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sterigmatocystin - Wikipedia [en.wikipedia.org]
- 6. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Minimizing matrix effects in 5-Methoxysterigmatocystin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of 5-Methoxysterigmatocystin (5-MeO-ST).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 5-MeO-ST.[1] Complex matrices such as cereals, animal feed, and beer are particularly prone to causing significant matrix effects in LC-MS/MS analysis.[2][3]
Q2: What are the common strategies to minimize matrix effects in 5-MeO-ST analysis?
A2: The most effective strategies to mitigate matrix effects can be categorized into three main areas:
-
Sample Preparation: Implementing a robust sample cleanup procedure is crucial to remove interfering matrix components before analysis. Common techniques include "dilute-and-shoot," QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Immunoaffinity Column (IAC) cleanup.[4][5][6]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate 5-MeO-ST from matrix interferences is a key step. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column.[7]
-
Calibration Strategy: The choice of calibration method can compensate for matrix effects that are not eliminated during sample preparation and chromatography. The most common approaches are matrix-matched calibration, the standard addition method, and the use of stable isotope-labeled internal standards (Stable Isotope Dilution Analysis - SIDA).[2][4]
Q3: Which sample preparation method is best for my 5-MeO-ST analysis?
A3: The optimal sample preparation method depends on the complexity of your sample matrix, the required limit of quantification (LOQ), and available resources.
-
Dilute-and-Shoot: This is the simplest approach, involving dilution of the sample extract before injection. It is a fast and cost-effective method but may not be suitable for achieving very low detection limits as it also dilutes the analyte.[4]
-
QuEChERS: This method offers a good balance of speed, cost, and effectiveness for a wide range of mycotoxins and matrices.[8][9] It involves a simple extraction and cleanup step.
-
Immunoaffinity Columns (IAC): IACs provide very high selectivity by using antibodies specific to the target analyte or a group of related mycotoxins.[10] This results in a very clean extract with significantly reduced matrix effects. However, IACs can be more expensive and time-consuming than other methods.[5]
Q4: When should I use a stable isotope-labeled internal standard (IS)?
A4: Using a stable isotope-labeled internal standard (e.g., ¹³C-labeled 5-MeO-ST) is considered the gold standard for compensating for matrix effects.[4][10] The stable isotope-labeled IS behaves almost identically to the native analyte during extraction, chromatography, and ionization, but is distinguishable by its mass. This allows for accurate correction of any signal suppression or enhancement. SIDA is particularly recommended for complex matrices and when the highest accuracy and precision are required.[4][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the analytical column.- Inappropriate mobile phase pH.- Column contamination or degradation. | - Ensure mobile phase pH is appropriate for 5-MeO-ST (typically acidic conditions with additives like formic acid or ammonium formate improve peak shape).- Use a guard column and ensure proper sample cleanup to protect the analytical column.- Flush the column according to the manufacturer's instructions or replace it if necessary. |
| Low Analyte Response / Signal Suppression | - Significant matrix effects from co-eluting compounds.- Inefficient ionization of 5-MeO-ST. | - Improve sample cleanup using a more selective method like immunoaffinity columns.- Optimize LC gradient to better separate 5-MeO-ST from interfering matrix components.- Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to enhance 5-MeO-ST ionization.- Employ a stable isotope-labeled internal standard to correct for signal suppression.[4] |
| High Analyte Response / Signal Enhancement | - Co-eluting matrix components that enhance the ionization of 5-MeO-ST. | - Similar to addressing signal suppression, improve sample cleanup and chromatographic separation.- Use a stable isotope-labeled internal standard for accurate quantification.[4] |
| Poor Reproducibility (High %RSD) | - Inconsistent sample preparation.- Variable matrix effects between samples.- Instrument instability. | - Standardize the sample preparation workflow and ensure consistency in all steps.- Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[10]- Perform regular instrument maintenance and calibration. |
| In-source Fragmentation | - High source temperatures or voltages in the mass spectrometer causing the 5-MeO-ST molecule to fragment before mass analysis. | - Optimize MS source conditions by reducing the fragmentor/cone voltage and source temperature to minimize unwanted fragmentation. |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for this compound in Beer
This protocol is adapted from a method for the analysis of sterigmatocystin and this compound in beer.[8]
1. Sample Preparation:
- Collect 58 different beer samples from the market. 2. Extraction (QuEChERS):
- Combine the QuEChERS (Quick Easy Cheap Effective Rugged Safe) extraction procedure with dispersive solid-phase extraction (dSPE). 3. Analysis (as described in the reference):
- The prepared extracts were analyzed by thin-layer chromatography (TLC) using silica gel 60 as a stationary phase and toluene:ethyl acetate:formic acid 90 vol. % (5:4:1) as a mobile phase.
- To enhance detection, the TLC plates were dried and heated for 10 minutes at 140 °C.
- The TLC plates were then sprayed with an aluminum chloride solution in ethanol (60 vol. %).
Note: For quantitative analysis, it is recommended to adapt the final extract for LC-MS/MS analysis. This would involve an evaporation step and reconstitution in a suitable solvent for injection.
Protocol 2: Immunoaffinity Column (IAC) Cleanup for Mycotoxins in Animal Feed
This is a general protocol for mycotoxin analysis that can be adapted for 5-MeO-ST, assuming an appropriate IAC is available. The protocol combines IAC with stable isotope dilution.
1. Sample Extraction:
- Weigh 5g of homogenized feed sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile/water (60:40, v/v).
- Shake vigorously for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant. 2. Immunoaffinity Column Cleanup:
- Dilute the supernatant with an appropriate buffer as recommended by the IAC manufacturer.
- Pass the diluted extract through the immunoaffinity column at a steady flow rate.
- Wash the column with water or a wash buffer provided by the manufacturer to remove unbound matrix components.
- Elute the bound mycotoxins with methanol/acetic acid (98:2, v/v). 3. Final Sample Preparation for LC-MS/MS:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of methanol/water (50:50, v/v).
- Add the stable isotope-labeled internal standard for 5-MeO-ST.
- Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes recovery data for different mycotoxin analysis strategies. While specific comparative data for 5-MeO-ST is limited, the data for other mycotoxins in similar matrices provides a useful reference.
| Method | Matrix | Analyte(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Immunoaffinity Column Cleanup with Isotope Dilution | Pig Feed | Deoxynivalenol | 96.0 | 3.9 | |
| Immunoaffinity Column Cleanup with Isotope Dilution | Pig Feed | Aflatoxin B1 | 93.7 | 6.8 | |
| Immunoaffinity Column Cleanup without Isotope Dilution | Pig Feed | Deoxynivalenol | 74.8 | 4.5 | |
| Immunoaffinity Column Cleanup without Isotope Dilution | Pig Feed | Aflatoxin B1 | 56.1 | 24.1 | |
| QuEChERS | Rice | Aflatoxins (B1, B2, G1, G2) | 79.3 - 112.3 | < 20 | [9] |
| Stable Isotope Dilution Assay (SIDA) | Various Food Matrices | 12 Mycotoxins | 78.6 - 112 (Accuracy) | ≤ 16 | [10] |
| Matrix-Matched Calibration | Various Food Matrices | 12 Mycotoxins | 70 - 120 | < 11 | [10] |
Visualizations
Caption: Experimental workflow for 5-MeO-ST analysis.
Caption: Troubleshooting logic for 5-MeO-ST analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Analytical methodologies for the determination of sterigmatocystin in food and current concentration levels [explorationpub.com]
- 4. lcms.cz [lcms.cz]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Mycotoxins in Four Food Matrices Comparing Stable Isotope Dilution Assay (SIDA) with Matrix-Matched Calibration Methods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxysterigmatocystin HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxysterigmatocystin (5-MST) analysis by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-MST) and why is its analysis important?
A1: this compound is a mycotoxin produced by various fungi, notably from the Aspergillus genus.[1] It is a derivative of sterigmatocystin (STC), a known precursor to the highly carcinogenic aflatoxins.[1][2] Analysis of 5-MST is crucial for food safety, as its presence can indicate fungal contamination of agricultural products.[1] Furthermore, in toxicological research, 5-MST has demonstrated cytotoxic and genotoxic effects, making its accurate quantification essential for understanding its potential health risks.[3]
Q2: What are the typical detection methods for 5-MST in HPLC?
A2: The most common detection methods for this compound and structurally similar mycotoxins like sterigmatocystin are HPLC coupled with Ultraviolet (UV) or Fluorescence (FLD) detectors.[4] For higher sensitivity and confirmation, Mass Spectrometry (MS) is often used.[4] UV detection is frequently performed at wavelengths around 320-325 nm.[5][6]
Q3: What are the best solvents for preparing 5-MST standards and samples?
A3: 5-MST, similar to sterigmatocystin, is soluble in moderately polar organic solvents.[7] Chloroform, methanol, and acetonitrile are commonly used.[7] For reversed-phase HPLC, it is recommended to dissolve the final sample extract in the initial mobile phase to prevent peak distortion.
Experimental Protocols
Representative HPLC-UV Method for 5-MST Quantification
This protocol is a representative method based on common practices for sterigmatocystin and its derivatives. Optimization may be required for specific matrices and instrumentation.
1. Standard Preparation:
-
Prepare a stock solution of 5-MST in methanol at a concentration of 1 mg/mL.
-
From the stock solution, create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting with the initial mobile phase composition.
2. Sample Preparation (General Solid Matrix):
-
Homogenize 25 grams of the sample.
-
Extract with 100 mL of an acetonitrile:water mixture (e.g., 80:20 v/v) by shaking for 30 minutes.[2]
-
Centrifuge the extract and filter the supernatant.
-
The extract can be further cleaned up using a Solid Phase Extraction (SPE) C18 cartridge if high matrix interference is expected.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
3. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2][8] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| UV Detector | 320 nm[5] |
Data Presentation: Representative Method Performance
The following table summarizes typical performance characteristics for HPLC analysis of mycotoxins structurally related to 5-MST. These values should be considered as a general guide, and specific validation is necessary for your laboratory's method.
| Parameter | Typical Value Range |
| Retention Time (RT) | 8 - 15 minutes (highly method-dependent) |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/kg[4][8] |
| Limit of Quantification (LOQ) | 0.3 - 4.5 µg/kg[4][8] |
| Recovery | 70 - 110%[4][8] |
| Linearity (R²) | > 0.99 |
Troubleshooting Guide
Peak Shape Problems
Q: My 5-MST peak is tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in HPLC. Here's a systematic approach to troubleshoot it:
-
Contaminated Guard Column/Column Inlet: Particulate matter from the sample or mobile phase can accumulate on the guard column or the inlet frit of the analytical column.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (check manufacturer's instructions first).
-
-
Incompatible Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample mass can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.
-
Retention Time Variability
Q: The retention time for my 5-MST peak is shifting between injections. What should I check?
A: Retention time drift can compromise the reliability of your results. Here are the common causes and solutions:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile solvent component can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.[9]
-
-
Fluctuating Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
-
Pump Issues or Leaks: A leak in the system or a malfunctioning pump can lead to an inconsistent flow rate.
-
Column Equilibration: Insufficient equilibration time after a gradient run or when starting up the system can cause retention time shifts in the initial runs.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methodologies for the determination of sterigmatocystin in food and current concentration levels [explorationpub.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. explorationpub.com [explorationpub.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Cell Viability in 5-Methoxysterigmatocystin Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for 5-Methoxysterigmatocystin (5-METH).
Frequently Asked Questions (FAQs)
1. What is this compound (5-METH) and why is it studied?
This compound is a mycotoxin structurally related to sterigmatocystin (STC) and the well-known carcinogen, aflatoxin B1.[1] It is produced by various species of Aspergillus fungi.[2] Due to its cytotoxic and genotoxic properties, 5-METH is a subject of research in toxicology and oncology to understand its mechanisms of cellular damage and potential risks to human and animal health.
2. What is the primary mechanism of 5-METH-induced cytotoxicity?
The primary mechanism of 5-METH-induced cytotoxicity involves the induction of DNA damage in the form of both single and double-strand breaks.[1][2] This damage activates the DNA damage response pathway, notably leading to the phosphorylation and activation of the checkpoint kinase 2 (Chk2).[1][2][3] Activated Chk2 can, in turn, trigger cell cycle arrest and apoptosis.[3] Additionally, 5-METH may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.[4]
3. Which cell lines are sensitive to 5-METH?
5-METH has been shown to be cytotoxic to various cell lines, including human lung adenocarcinoma (A549) and human hepatocellular carcinoma (HepG2) cells.[1][2] Notably, 5-METH is approximately 10 times more cytotoxic to both A549 and HepG2 cells than its parent compound, sterigmatocystin (STC).[1][2] HepG2 cells have been reported to be about 8-fold more sensitive to the cytotoxic effects of 5-METH compared to A549 cells.[2]
4. What is the recommended solvent for 5-METH in cytotoxicity assays?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of 5-METH for in vitro studies.[2] It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
5. What is a typical incubation time for 5-METH cytotoxicity assays?
A 24-hour incubation period is frequently used in studies investigating the cytotoxicity of 5-METH.[1][2][6] However, the optimal incubation time can be cell line-dependent and may vary based on the specific experimental goals.[7][8][9] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your specific cell line and experimental setup.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration of 5-METH | Perform a dose-response experiment with a wide range of 5-METH concentrations to determine the IC50 value for your specific cell line. |
| Short Incubation Time | Increase the incubation time (e.g., 48 or 72 hours) to allow sufficient time for the cytotoxic effects to manifest. |
| Cell Line Resistance | Consider using a different, potentially more sensitive, cell line. HepG2 cells are known to be more sensitive than A549 cells.[2] |
| Degradation of 5-METH | Prepare fresh stock solutions of 5-METH in DMSO. While generally stable in DMSO at -20°C, repeated freeze-thaw cycles should be avoided.[10] |
| High Cell Seeding Density | An excessively high number of cells can mask cytotoxic effects. Optimize the cell seeding density for your assay. |
Issue 2: High Background Signal or Inconsistent Results in MTT Assay
| Possible Cause | Troubleshooting Step |
| DMSO Concentration | Ensure the final DMSO concentration in all wells, including controls, is consistent and ideally below 0.1%. |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilization buffer, ensure complete dissolution of the formazan crystals by gentle mixing or shaking before reading the absorbance. |
| Precipitation of 5-METH in Culture Medium | Visually inspect the wells for any precipitation after adding 5-METH. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. |
| Contamination | Check for microbial contamination in your cell cultures, which can affect the MTT assay results. |
| Variability in Cell Plating | Ensure a uniform and consistent number of cells are seeded in each well. |
Issue 3: Difficulty in Distinguishing Between Apoptosis and Necrosis
| Possible Cause | Troubleshooting Step |
| Using a Single Viability Assay | Employ multiple assays to differentiate between cell death mechanisms. For example, combine a metabolic assay like MTT with an assay for membrane integrity (LDH assay) and an apoptosis-specific assay (Annexin V/PI staining or caspase activity assay). |
| Late-Stage Apoptosis | At later time points, apoptotic cells will undergo secondary necrosis. Perform a time-course experiment to identify the optimal time point for detecting early apoptosis. |
| Incorrect Gating in Flow Cytometry | When using Annexin V/PI staining, ensure proper compensation and gating strategies are used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations. |
Quantitative Data Summary
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| This compound | A549 | MTT | 24 hours | 181 ± 2.6 µM | [6] |
| This compound | HepG2 | MTT | 24 hours | ~2 µM | [2] |
| Sterigmatocystin | A549 | MTT | 24 hours | ~130 µM | [2] |
| Sterigmatocystin | HepG2 | MTT | 24 hours | ~20 µM | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing mycotoxin cytotoxicity.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-METH in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of 5-METH. Include a vehicle control (medium with the same concentration of DMSO as the highest 5-METH concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol is based on commercially available LDH assay kits.[11][12][13][14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol is a standard method for detecting apoptosis by flow cytometry.[16][17][18]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 5-METH for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caspase-3 Activity Assay
This protocol is based on colorimetric caspase-3 assay kits.[19][20][21][22]
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with 5-METH.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Activity Measurement: Add the cell lysate to a new plate containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Signaling pathway of 5-METH-induced cytotoxicity.
Caption: Experimental workflow for assessing 5-METH cytotoxicity.
Caption: Logical troubleshooting flow for 5-METH cytotoxicity assays.
References
- 1. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins [mdpi.com]
- 4. ejbiotechnology.info [ejbiotechnology.info]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. scientificlabs.ie [scientificlabs.ie]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. biogot.com [biogot.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. mpbio.com [mpbio.com]
Technical Support Center: Enhancing Resolution of 5-Methoxysterigmatocystin Peaks in Chromatography
Welcome to the Technical Support Center for the chromatographic analysis of 5-Methoxysterigmatocystin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal peak resolution in your experiments.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the chromatographic analysis of this compound.
Problem: Poor Resolution or Co-elution of this compound Peak
Symptoms:
-
The this compound peak is not baseline separated from other peaks.
-
The peak appears as a shoulder on another peak.
-
Inconsistent peak integration and inaccurate quantification.
Possible Causes and Solutions:
1. Inappropriate Mobile Phase Composition:
The composition of the mobile phase is a critical factor influencing the separation of analytes. For this compound, a reversed-phase HPLC or UHPLC system is commonly used.
-
Adjusting Solvent Strength: The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous phase (water) determines the retention time and selectivity.
-
If this compound elutes too early and co-elutes with polar interferences: Decrease the percentage of the organic solvent to increase retention time and improve separation from early-eluting compounds.
-
If this compound co-elutes with less polar compounds: Increase the percentage of the organic solvent to decrease the retention time of the interfering compounds more significantly than that of this compound.
-
-
Optimizing Mobile Phase pH: The predicted pKa of this compound is approximately 7.38. This indicates that its ionization state can be influenced by the mobile phase pH, which in turn affects its retention on a reversed-phase column.
-
To ensure the compound is in its non-ionized, more retained form, maintain the mobile phase pH at least 2 units below its pKa. Acidifying the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) is a common practice in mycotoxin analysis to improve peak shape and retention of acidic and neutral compounds.
-
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency, especially for LC-MS/MS analysis. Experimenting with the concentration of these additives can sometimes enhance selectivity.
2. Suboptimal Gradient Elution Program:
For complex samples, a gradient elution is often necessary to achieve adequate separation of all compounds of interest within a reasonable analysis time.
-
Shallow Gradient: If this compound is co-eluting with a closely related compound, such as sterigmatocystin, a shallower gradient slope around the elution time of these compounds can increase the separation between them.
-
Isocratic Hold: Introducing an isocratic hold in the gradient at a specific organic solvent percentage just before the elution of the target analyte can sometimes improve the resolution of closely eluting peaks.
3. Inadequate Stationary Phase:
The choice of the stationary phase is crucial for achieving the desired selectivity.
-
Column Chemistry: C18 columns are the most commonly used stationary phases for mycotoxin analysis. However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions with the analytes.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase the column efficiency (plate number), leading to sharper peaks and better resolution.
Problem: Peak Tailing of this compound
Symptoms:
-
The peak is asymmetrical, with the latter half being broader than the front half.
-
Difficulty in accurate peak integration.
Possible Causes and Solutions:
1. Secondary Interactions with the Stationary Phase:
-
Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing peak tailing.
-
Mobile Phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce these secondary interactions.
-
End-capped Columns: Use a well-end-capped C18 column to minimize the number of accessible silanol groups.
-
2. Column Overload:
-
Sample Concentration: Injecting a sample that is too concentrated can lead to peak tailing. Dilute the sample and re-inject.
-
Injection Volume: A large injection volume, especially if the sample solvent is stronger than the mobile phase, can cause peak distortion. Reduce the injection volume.
3. Matrix Effects:
-
Sample Clean-up: Complex matrices, such as those from grain or food samples, can contain components that interfere with the chromatography. Employing a robust sample clean-up method, like solid-phase extraction (SPE) or immunoaffinity columns, can remove these interferences and improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to analyze this compound?
A good starting point for a reversed-phase HPLC method for this compound is a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical gradient might start at a lower percentage of Solvent B and gradually increase to elute the analyte.
Q2: How can I improve the separation between this compound and Sterigmatocystin?
This compound and Sterigmatocystin are structurally very similar, which can make their separation challenging. To improve their resolution:
-
Optimize the Gradient: Employ a very shallow gradient around the elution time of these two compounds.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter the selectivity between the two analytes.
-
Lower the Temperature: Reducing the column temperature can sometimes increase the separation factor between closely related compounds, although it will also increase the overall run time.
Q3: My this compound peak is broad. What should I check first?
If you are observing a broad peak for this compound, consider the following troubleshooting steps in order:
-
Check for System Leaks: Even a small leak can cause peak broadening.
-
Ensure Proper Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Investigate the Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak broadening. If possible, dissolve the sample in the initial mobile phase.
-
Column Health: The column may be aging or contaminated. Try flushing the column or replacing it with a new one.
Q4: Can matrix effects from food samples affect the resolution of this compound?
Yes, matrix effects can significantly impact the resolution and overall peak shape. Co-extracted matrix components can interfere with the analyte, leading to peak distortion, suppression, or enhancement in mass spectrometry, and co-elution in UV detection. It is highly recommended to use an effective sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or dedicated clean-up cartridges, to minimize matrix effects.
Data Presentation
Table 1: Example Starting Gradient Conditions for this compound Analysis on a C18 Column
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.4 |
| 2.0 | 90 | 10 | 0.4 |
| 15.0 | 10 | 90 | 0.4 |
| 20.0 | 10 | 90 | 0.4 |
| 20.1 | 90 | 10 | 0.4 |
| 25.0 | 90 | 10 | 0.4 |
Note: This is a generic gradient and should be optimized for your specific application and column dimensions.
Experimental Protocols
Protocol 1: General Method for Optimizing Mobile Phase Composition
-
Initial Conditions: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) at a flow rate of 1.0 mL/min.
-
Isocratic Elution: Perform a series of isocratic runs with varying percentages of solvent B (e.g., 40%, 50%, 60%, 70%) to determine the approximate elution conditions for this compound.
-
Gradient Development: Based on the isocratic runs, develop a linear gradient that starts about 10-15% below the isocratic elution percentage of the analyte and ends about 10-15% above the elution percentage of the last compound of interest.
-
Fine-Tuning: Adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient will generally provide better resolution.
-
pH Adjustment: If peak tailing is observed, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress silanol interactions.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution of this compound.
Caption: General experimental workflow for the analysis and method optimization of this compound.
Dealing with co-eluting interferences in 5-Methoxysterigmatocystin analysis
Welcome to the technical support center for 5-Methoxysterigmatocystin (5-M-STC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental analysis, with a particular focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (5-M-STC) is a mycotoxin produced by several species of Aspergillus fungi.[1] It is structurally related to sterigmatocystin (STC), a known precursor in the biosynthesis of aflatoxins, which are potent carcinogens.[1][2] Given its toxic potential and co-occurrence with other mycotoxins, accurate and sensitive detection of 5-M-STC is crucial for food safety, animal health, and toxicological research.[2][3]
Q2: What are the main challenges in the analysis of 5-M-STC?
A2: The primary challenges in analyzing 5-M-STC include its presence at low concentrations in complex matrices, and the significant impact of co-eluting matrix components.[3][4] These interferences can lead to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.[4][5] Effective sample preparation and chromatographic separation are key to overcoming these challenges.[6][7]
Q3: Which analytical technique is most suitable for 5-M-STC analysis?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the analysis of 5-M-STC and other mycotoxins.[8][9][10] LC-MS/MS offers high sensitivity and selectivity, which is essential for detecting trace levels of contaminants in complex samples.[11] The use of multiple reaction monitoring (MRM) enhances the specificity of detection.[12]
Q4: What are common sample preparation techniques to minimize interferences?
A4: Several sample preparation techniques can be employed to reduce matrix interferences before LC-MS/MS analysis. These include:
-
Solid-Phase Extraction (SPE): A widely used technique for cleaning up complex sample extracts.[6][9]
-
Immunoaffinity Chromatography (IAC): A highly selective method that uses antibodies to isolate the target mycotoxin.[6][9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and clean-up steps, often used for multi-mycotoxin analysis in food matrices.[8]
-
Liquid-Liquid Extraction (LLE): A fundamental technique used to separate the analyte from interfering substances based on their differential solubility in immiscible solvents.[6][10]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for 5-M-STC
Q: My 5-M-STC peak is showing significant tailing/fronting/splitting. What are the possible causes and how can I fix it?
A: Poor peak shape can be caused by several factors related to the sample, chromatography, or the LC system itself.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Contamination or Degradation | A buildup of matrix components on the column frit or stationary phase can lead to peak distortion.[13] Solution: 1) Flush the column with a strong solvent. 2) If the problem persists, replace the column. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly splitting.[13] Solution: Reconstitute the final sample extract in a solvent that is similar in strength to or weaker than the initial mobile phase. |
| Secondary Interactions | Residual silanol groups on the silica-based column can interact with the analyte, causing peak tailing.[14] Solution: 1) Use a mobile phase with a suitable pH or additive (e.g., formic acid) to suppress silanol interactions. 2) Consider using an end-capped column. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector cell can contribute to peak broadening.[13] Solution: Use tubing with a smaller internal diameter and ensure all connections are made properly with minimal dead volume. |
Problem 2: Significant Signal Suppression or Enhancement (Matrix Effect)
Q: I am observing a significant matrix effect in my 5-M-STC analysis. How can I mitigate this?
A: The matrix effect is a common issue in LC-MS/MS analysis of complex samples.[4] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.[5]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering components before analysis.[14] Consider using a more rigorous clean-up method like Solid-Phase Extraction (SPE) or immunoaffinity chromatography.[6][9]
-
Optimize Chromatographic Separation: Modifying the LC method to better separate 5-M-STC from co-eluting interferences can significantly reduce matrix effects.[10]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Selection: Try a column with a different stationary phase chemistry.
-
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[4][8] This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for 5-M-STC is the most reliable way to correct for matrix effects and variations in sample preparation. The internal standard will experience similar matrix effects as the analyte, allowing for accurate quantification.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Mycotoxin Clean-up
This protocol provides a general procedure for cleaning up a sample extract using a C18 SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the sample extract (previously diluted with water) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.
-
Elution: Elute the 5-M-STC from the cartridge with 5 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the initial LC mobile phase.
Protocol 2: QuEChERS-based Sample Preparation for 5-M-STC in a Solid Matrix
This is a modified QuEChERS protocol suitable for the extraction of mycotoxins from solid samples like grains or feed.[8]
-
Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile/water (e.g., 80:20, v/v). Shake vigorously for 1 minute.
-
Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Clean-up: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. It can be diluted and injected into the LC-MS/MS system.
Data and Visualizations
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Description |
| Precursor Ion (m/z) | 355.1 | The protonated molecular ion of 5-M-STC.[1] |
| Product Ion 1 (m/z) | 340.1 | Used for quantification. |
| Product Ion 2 (m/z) | 312.1 | Used for confirmation. |
| Collision Energy (eV) | Varies | To be optimized for the specific instrument. |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm | A common choice for mycotoxin analysis. |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
Note: These are example parameters and should be optimized for your specific instrument and application.
Diagrams
Caption: General workflow for this compound analysis.
Caption: Decision tree for troubleshooting co-eluting interferences.
Caption: Conceptual diagram of matrix effects in electrospray ionization.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methodologies for the determination of sterigmatocystin in food and current concentration levels [explorationpub.com]
- 3. explorationpub.com [explorationpub.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Mycotoxins in Dried Fruits Using LC-MS/MS—A Sample Homogeneity, Troubleshooting and Confirmation of Identity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Development and validation of an analytical method for the analysis of Sterigmatocystin in roasted coffee beans and black pepper using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Comparative analysis of 5-Methoxysterigmatocystin and aflatoxin B1 toxicity
A Comparative Analysis of 5-Methoxysterigmatocystin and Aflatoxin B1 Toxicity
Introduction
Mycotoxins, secondary metabolites produced by fungi, are significant contaminants of food and feed, posing a considerable threat to human and animal health.[1][2] Among the most notorious mycotoxins is Aflatoxin B1 (AFB1), a potent hepatocarcinogen produced by Aspergillus flavus and Aspergillus parasiticus.[3][4] Structurally related to AFB1 is this compound (5-M-STC), a mycotoxin produced by several Aspergillus species.[5] While the toxicity of AFB1 has been extensively studied, 5-M-STC is a less characterized compound, necessitating a comparative analysis to better understand its toxicological profile. This guide provides an objective comparison of the toxicity of 5-M-STC and AFB1, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity, genotoxicity, and acute toxicity of this compound and Aflatoxin B1.
Table 1: Comparative Cytotoxicity of 5-M-STC and Aflatoxin B1
| Mycotoxin | Cell Line | IC50 Value | Reference |
| This compound | A549 (Human Lung Carcinoma) | 181 ± 2.6 µM | [6] |
| This compound | HepG2 (Human Liver Carcinoma) | 10-fold more cytotoxic than Sterigmatocystin | [5][7] |
| Aflatoxin B1 | A549 (Human Lung Carcinoma) | Not specified, but used at concentrations corresponding to ½ IC50 for genotoxicity studies | [6] |
| Aflatoxin B1 | Caco-2 (Human Colorectal Adenocarcinoma) | Dose-dependent inhibition of cell growth | [8] |
| Aflatoxin B1 | HBMEC (Human Brain Microvascular Endothelial Cells) | >85% cell death at 32 nM | [9] |
| Aflatoxin B1 | Primary Rat Hepatocytes | 3 x 10⁻⁸ M | [10] |
Table 2: Comparative Genotoxicity of 5-M-STC and Aflatoxin B1
| Mycotoxin | Assay | Cell/Organism | Key Findings | Reference |
| This compound | Comet Assay | A549 & HepG2 cells | Induces both single and double-strand DNA breaks.[5] | [5][11] |
| Comet Assay | Rat Lungs | Induces double-strand DNA breaks.[12] | [12] | |
| Micronucleus Test | A549 cells | Statistically significant increase in micronuclei formation.[6] | [6] | |
| Aflatoxin B1 | Comet Assay | Caco-2 cells | Dose-dependent increase in DNA damage.[8] | [8] |
| DNA Adduct Formation | Human Liver Cells | Formation of AFB1-DNA adducts at 3–5 µmol/L.[3] | [3] | |
| Micronucleus Test | Rat Bone Marrow | Induces formation of micronucleated polychromatic erythrocytes.[13] | [13] | |
| Recombination Assay | Saccharomyces cerevisiae | Strong recombinogenic effect, weak mutagenic effect.[14][15] | [14][15] |
Table 3: Acute Toxicity (LD50) of Aflatoxin B1
| Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Most Animal Species | Oral | 0.3–17.9 | [3][4] |
| Male Rats | Oral | 7.2 | [3] |
| Female Rats | Oral | 17.9 | [3] |
| Male Rats | Intraperitoneal | 6.0 | [3] |
| Ducklings | Oral | 0.22 - 0.34 | [16] |
| Rainbow Trout | Oral | 0.5 | [17] |
| Data on the LD50 of this compound is limited. |
Mechanisms of Toxicity
Aflatoxin B1
Aflatoxin B1 is a potent genotoxic hepatocarcinogen.[3][18] Its toxicity is primarily attributed to its metabolic activation in the liver by cytochrome P450 (CYP450) enzymes.[18][19][20] This process converts AFB1 into the highly reactive AFB1-8,9-exo-epoxide.[18][19] This epoxide can then intercalate into DNA and form covalent adducts with guanine bases, most notably AFB1-N7-Gua.[3][18] These DNA adducts can lead to mutations, such as the characteristic G to T transversion at codon 249 of the p53 tumor suppressor gene, which is strongly associated with the development of hepatocellular carcinoma.[3][18] In addition to its genotoxic effects, AFB1 can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.[19][21]
References
- 1. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 2. Mycotoxin Protocols - Google Books [books.google.com.jm]
- 3. Aflatoxin B1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aflatoxin B1 and aflatoxin M1 induced cytotoxicity and DNA damage in differentiated and undifferentiated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of aflatoxin B1 on human brain microvascular endothelial cells of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of aflatoxin B1 in rat and mouse hepatocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-Dose Toxicity of Individual and Combined Sterigmatocystin and 5-Methoxysterigmatocistin in Rat Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoprevention of aflatoxin B1-induced genotoxicity and hepatic oxidative damage in rats by kolaviron, a natural bioflavonoid of Garcinia kola seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotoxicity of aflatoxin B1: evidence for a recombination-mediated mechanism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison Evaluation of the Biological Effects of Sterigmatocystin and Aflatoxin B1 Utilizing SOS-Chromotest and a Novel Zebrafish (Danio rerio) Embryo Microinjection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aflatoxin B1-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.org.co [scielo.org.co]
- 21. jscholaronline.org [jscholaronline.org]
Validating a New UPLC-MS/MS Method for High-Sensitivity 5-Methoxysterigmatocystin Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and accurate detection of 5-Methoxysterigmatocystin (5-MSTC). 5-MSTC is a mycotoxin produced by several species of Aspergillus fungi and is structurally related to the carcinogenic sterigmatocystin (STC).[1][2] Given its cytotoxic and genotoxic properties, robust analytical methods are crucial for research, food safety, and toxicological studies.[3] This document compares the performance of the new UPLC-MS/MS method against a conventional Thin-Layer Chromatography (TLC) approach, supported by detailed experimental data and protocols.
A. New Validated Method: UPLC-MS/MS for 5-MSTC Detection
Modern analytical chemistry relies on techniques that offer high specificity and sensitivity, particularly for detecting trace-level contaminants like mycotoxins in complex matrices.[4] Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (MS/MS) has emerged as a powerful tool, providing rapid and accurate quantification.[4][5]
Experimental Workflow
The analytical workflow for the UPLC-MS/MS method is streamlined for efficiency, from sample receipt to final data analysis. It incorporates a robust extraction and clean-up procedure to minimize matrix effects, which are known to influence mass spectrometry results.[5]
Caption: Experimental Workflow for 5-MSTC Analysis by UPLC-MS/MS.
Performance Data of the UPLC-MS/MS Method
The validation of this method demonstrates its suitability for high-sensitivity analysis. Key performance indicators were established using spiked samples across various matrices.
| Parameter | Performance Metric | Details |
| Linearity | R² > 0.99 | Calibration curve constructed using matrix-matched standards. |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/kg | Varies slightly by food matrix.[6] |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg/kg | The lowest concentration quantifiable with acceptable precision.[6][7] |
| Recovery | 84% - 116% | Assessed at multiple spiking levels in various food matrices.[6] |
| Precision (RSD) | < 10% | Relative Standard Deviation for repeat measurements. |
| Analysis Time | ~15 minutes per sample | Total run time for the chromatographic method.[8] |
B. Comparison with Alternative Methods
To objectively evaluate the new UPLC-MS/MS method, its performance is compared against a conventional Thin-Layer Chromatography (TLC) method, which has also been used for the detection of 5-MSTC.[1]
Comparative Performance Data
The following table summarizes the key performance differences between the two methods.
| Parameter | New UPLC-MS/MS Method | Alternative TLC Method |
| Principle | Chromatographic separation followed by mass-based detection. | Separation on a stationary phase with detection via fluorescence. |
| Sensitivity | Very High | Low to Moderate |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/kg [6] | 3.2 µg/mL (3200 µg/kg) [1] |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) |
| Quantification | Precise and Accurate | Semi-Quantitative / Quantitative with limitations |
| Confirmation | High Confidence (ion ratio confirmation) | Requires confirmation by a more sensitive technique.[1] |
| Sample Throughput | High (amenable to automation) | Low to Moderate |
C. Detailed Experimental Protocols
Protocol 1: UPLC-MS/MS Method with QuEChERS Extraction
This protocol is optimized for the extraction and quantification of 5-MSTC from complex food matrices like grains.
-
Sample Preparation (QuEChERS):
-
Weigh 5.0 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).
-
Vortex vigorously for 10 minutes to ensure thorough extraction.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.
-
Immediately shake for 5 minutes and then centrifuge at 4000 rpm for 7 minutes.[9]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing a cleanup sorbent (e.g., C18 and a lipid-removing agent).
-
Vortex for 2 minutes and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[8]
-
-
Final Preparation & Analysis:
-
Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase.[9]
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing additives like formic acid or ammonium formate to improve ionization.[4][9]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for 5-MSTC for quantification and confirmation.
-
Protocol 2: TLC Method for 5-MSTC Screening
This protocol describes a basic screening method for 5-MSTC in beer samples.[1]
-
Sample Extraction:
-
Use a QuEChERS-based extraction procedure to isolate the mycotoxins from the sample matrix.[1]
-
-
Chromatographic Separation:
-
Spot the prepared extracts onto a silica gel 60 TLC plate.
-
Develop the plate in a mobile phase of toluene:ethyl acetate:formic acid (5:4:1 by volume).[1]
-
-
Detection and Visualization:
-
After development, dry the TLC plate.
-
Heat the plate in an oven at 140°C for 10 minutes to enhance fluorescence.
-
For further enhancement, spray the plate with an aluminum chloride solution.[1]
-
Visualize the fluorescent spots under UV light. The presence of 5-MSTC is indicated by a spot at a specific retention factor (Rf) compared to a standard.
-
D. Toxicological Significance & Signaling Pathway
This compound is not merely a contaminant; it is a biologically active molecule with significant toxic potential. Studies have shown that 5-MSTC is both cytotoxic and genotoxic to human cell lines, including lung (A549) and liver (HepG2) cells.[2][3] Its genotoxicity stems from its ability to induce both single and double-strand DNA breaks. This damage activates cellular DNA damage response (DDR) pathways. A key event in this pathway is the phosphorylation and activation of the checkpoint protein Chk2, a critical transducer kinase that can lead to cell cycle arrest or apoptosis.[2][3]
Caption: Genotoxic Signaling Pathway of 5-MSTC.
Conclusion
The validated UPLC-MS/MS method represents a significant advancement for the detection of this compound. Its superior sensitivity, specificity, and accuracy make it an indispensable tool for regulatory monitoring, toxicological research, and ensuring food safety. Compared to traditional methods like TLC, the UPLC-MS/MS approach offers orders of magnitude lower detection limits and provides a higher degree of confidence in the analytical results, which is critical when assessing the risks associated with potent mycotoxins.
References
- 1. Employment of the QuEChERS/dSPE extraction procedure for sterigmatocystin (STC) and this compound (5-M-STC) from beer and their detection by TLC - ProQuest [proquest.com]
- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. afdo.org [afdo.org]
- 9. Analytical methodologies for the determination of sterigmatocystin in food and current concentration levels [explorationpub.com]
Unveiling the Specificity Challenge: Cross-Reactivity of 5-Methoxysterigmatocystin in Mycotoxin Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection of mycotoxins is paramount in ensuring food safety and for robust toxicological studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely adopted for their high throughput and sensitivity. However, a critical performance characteristic that demands careful evaluation is antibody specificity, as cross-reactivity with structurally related, non-target mycotoxins can lead to inaccurate quantification and false-positive results. This guide provides a comparative analysis of the cross-reactivity of 5-Methoxysterigmatocystin, a derivative of the carcinogenic mycotoxin sterigmatocystin, in various mycotoxin immunoassays. Due to a scarcity of direct experimental data for this compound, this guide leverages available data on its close structural analogs, sterigmatocystin (STC) and O-methylsterigmatocystin (OMSTC), to provide an inferred assessment of its potential cross-reactivity.
Understanding the Basis of Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of mycotoxin analysis, a competitive immunoassay format is commonly employed. In this setup, the mycotoxin present in a sample competes with a labeled mycotoxin (enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the mycotoxin in the sample.
Cross-reactivity occurs when the antibody recognizes and binds to molecules that are structurally similar to the target mycotoxin. The degree of cross-reactivity is influenced by the structural resemblance between the target and the interfering compound, as well as the specificity of the antibody used in the assay.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of sterigmatocystin and its methylated derivative in specific immunoassays. This data serves as a surrogate to estimate the potential cross-reactivity profile of this compound. Given that this compound is structurally very similar to O-methylsterigmatocystin, it is plausible that it would exhibit a comparable low level of cross-reactivity in aflatoxin immunoassays. Conversely, in an immunoassay targeting sterigmatocystin, this compound would likely show some degree of cross-reactivity.
| Immunoassay Specificity | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Sterigmatocystin EIA | Sterigmatocystin | O-methylsterigmatocystin | 0.87 | [1] |
| Sterigmatocystin EIA | Sterigmatocystin | Aflatoxins | <0.02 | [1] |
| Aflatoxin EIA | Aflatoxins | Sterigmatocystin | <0.1 | [1] |
| Aflatoxin EIA | Aflatoxins | O-methylsterigmatocystin | <0.1 | [1] |
Note: The cross-reactivity of this compound is inferred based on data for structurally similar compounds. Direct testing is required for definitive characterization.
Experimental Protocols
The determination of mycotoxin cross-reactivity in a competitive ELISA format follows a standardized procedure. Below is a detailed methodology for conducting such an experiment.
Objective: To determine the percentage cross-reactivity of a non-target mycotoxin (e.g., this compound) in an immunoassay developed for a target mycotoxin (e.g., Aflatoxin B1).
Materials:
-
Microtiter plates pre-coated with antibodies specific to the target mycotoxin.
-
Standard solutions of the target mycotoxin at various concentrations.
-
Standard solutions of the cross-reactant (this compound) at various concentrations.
-
Enzyme-conjugated target mycotoxin (e.g., Aflatoxin B1-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the target mycotoxin standard to generate a standard curve.
-
Prepare a separate serial dilution of the cross-reactant standard.
-
-
Assay Procedure:
-
Add a fixed volume of the standard solutions (both target and cross-reactant) to the antibody-coated microtiter wells in duplicate.
-
Add a fixed volume of the enzyme-conjugated target mycotoxin to each well.
-
Incubate the plate at a specified temperature and duration to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target mycotoxin and the cross-reactant to generate sigmoidal dose-response curves.
-
Determine the concentration of the target mycotoxin and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Mycotoxin / IC50 of Cross-Reactant) x 100
-
Conclusion and Recommendations
The available data, although indirect, suggests that the cross-reactivity of this compound in immunoassays highly specific for aflatoxins is likely to be negligible.[1] Conversely, in assays designed for the detection of sterigmatocystin, a notable level of cross-reactivity from this compound can be anticipated due to the high degree of structural similarity.
For researchers and professionals in drug development, it is crucial to:
-
Verify Assay Specificity: Always consult the manufacturer's data sheet for cross-reactivity information of the specific immunoassay kit being used.
-
Conduct Validation Studies: When the presence of this compound or other structurally related mycotoxins is suspected in a sample, it is imperative to perform in-house validation studies to determine the extent of cross-reactivity.
-
Utilize Confirmatory Methods: For regulatory purposes and in research where precise quantification is critical, positive results from immunoassays should be confirmed using a more selective analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
Unraveling the Genotoxic Threat: A Comparative Analysis of 5-Methoxysterigmatocystin and Its Precursors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the genotoxic effects of 5-Methoxysterigmatocystin and its biosynthetic precursors, supported by experimental data and protocols.
Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health due to their diverse toxicological effects. Among these, this compound (5-M-STC) and its precursors, including Sterigmatocystin (STC), Versicolorin A (VER A), and Versicolorin B (VER B), have garnered attention for their genotoxic potential. As structurally related compounds in the aflatoxin biosynthetic pathway, understanding their comparative genotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This guide provides a comprehensive comparison of the genotoxic effects of these mycotoxins, supported by quantitative data from key in vitro assays, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Comparative Genotoxicity: A Data-Driven Overview
The genotoxic potential of 5-M-STC and its precursors has been evaluated using a battery of in vitro assays, primarily focusing on cytotoxicity, DNA damage, and chromosomal abnormalities. The following tables summarize the key quantitative findings from studies on human lung adenocarcinoma (A549) and human liver cancer (HepG2) cell lines.
Cytotoxicity Data (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values represent the concentration of a substance that is required for 50% inhibition of cell viability.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (5-M-STC) | A549 | 181 ± 2.6 | [1] |
| Sterigmatocystin (STC) | A549 | >200 | [1] |
| Versicolorin A (VER A) | A549 | 109 ± 3.5 | [1] |
| Versicolorin B (VER B) | A549 | 172 ± 4 | [1] |
| This compound (5-M-STC) | HepG2 | ~10-fold more cytotoxic than STC | [2][3] |
| Sterigmatocystin (STC) | HepG2 | - |
Note: A lower IC50 value indicates higher cytotoxicity.
DNA Damage Assessment (Alkaline Comet Assay)
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell. It is used to assess single- and double-strand breaks, and alkali-labile sites.
Table 2: Comet Assay Data in A549 Cells
| Compound (Concentration) | Tail Length (µm) | Tail Intensity (%) | Tail Moment (Arbitrary Units) | Reference |
| Control | 20.0 | - | - | [4] |
| 5-M-STC (3 µM) | 22-25.8 | - | - | [4] |
| STC (3 µM) | 22-25.8 | - | - | [4] |
| VER A (54.5 µM) | Significantly increased | Significantly increased | Significantly increased | [1] |
| VER B (86 µM) | Significantly increased | Significantly increased | Significantly increased (highest damage) | [1] |
Table 3: Comet Assay Data in HepG2 Cells
| Compound (Concentration) | Tail Length (µm) | Tail Intensity (%) | Tail Moment (Arbitrary Units) | Reference |
| Control | 22.0 | - | - | [4] |
| 5-M-STC (3 µM) | 22-25.8 | - | - | [4] |
| STC (3 µM) | 22-25.8 | - | Higher than 5-M-STC | [4] |
Note: An increase in tail length, tail intensity, and tail moment indicates a higher level of DNA damage.
Chromosomal Damage Assessment (In Vitro Micronucleus Test)
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.
Table 4: Micronucleus Test Data in A549 Cells
| Compound (Concentration) | Number of Micronuclei (MN) | Number of Nuclear Buds (NB) | Number of Nucleoplasmic Bridges (NPB) | Reference |
| Control | Baseline | Baseline | Baseline | [1] |
| 5-M-STC | Statistically significant increase | Slightly decreased | Slightly decreased | [1] |
| STC | Statistically significant increase | Slightly decreased | Slightly decreased | [1] |
| VER A (20 µM) | Statistically significant increase (highest increase at 50 µM) | Statistically significant increase | Statistically significant increase | [1] |
| VER B | Statistically significant increase | Slightly decreased | Slightly decreased | [1] |
Note: An increase in the number of micronuclei, nuclear buds, and nucleoplasmic bridges is indicative of chromosomal damage.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of genotoxicity data. The following are outlines of the key assays mentioned in this guide.
MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (5-M-STC, STC, VER A, VER B) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Alkaline Comet Assay
The alkaline comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Treat cells with the test compounds. After treatment, harvest the cells and resuspend them in a low-melting-point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA, creating nucleoids.
-
Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.
In Vitro Micronucleus Test
The in vitro micronucleus assay is used to assess chromosomal damage.
-
Cell Treatment: Expose cell cultures to at least three concentrations of the test substance, along with negative and positive controls.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.
-
Cell Harvesting and Slide Preparation: Harvest the cells and prepare slides for microscopic analysis.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI) to visualize the nuclei and micronuclei.
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei should be small, round, non-refractile, and located in the cytoplasm adjacent to the main nuclei.
-
Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the negative control. Statistical analysis is performed to determine the genotoxic potential of the compound.
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxic effects of 5-M-STC and its precursors are mediated through complex cellular signaling pathways, primarily initiated by DNA damage.
Sterigmatocystin-Induced DNA Damage Response
Sterigmatocystin is known to induce DNA damage, which triggers a well-defined signaling cascade to arrest the cell cycle and allow for DNA repair. A key pathway involved is the Ataxia Telangiectasia Mutated (ATM)-Chk2-p53 signaling pathway. Upon DNA double-strand breaks induced by STC, ATM is activated and phosphorylates downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Activated Chk2 and p53 then orchestrate a series of events leading to cell cycle arrest, typically at the G2/M phase, to prevent the propagation of damaged DNA.
Caption: Sterigmatocystin-induced DNA damage response pathway.
Experimental Workflow for Genotoxicity Assessment
The assessment of the genotoxic potential of a compound typically follows a structured workflow, starting from cytotoxicity screening to more specific DNA and chromosomal damage assays.
Caption: General workflow for in vitro genotoxicity assessment.
Conclusion
The available data indicates that this compound and its precursors, Sterigmatocystin, Versicolorin A, and Versicolorin B, all exhibit genotoxic effects in vitro. While 5-M-STC demonstrates higher cytotoxicity in HepG2 cells compared to STC, STC appears to have a greater potential for inducing DNA damage in the same cell line as measured by the comet assay.[2][3][4] Versicolorin A and B also show significant genotoxic activity, with Versicolorin B inducing the highest level of DNA damage in A549 cells in one study.[1] The underlying mechanism for STC-induced genotoxicity involves the activation of the ATM-Chk2-p53 DNA damage response pathway. Further research is warranted to fully elucidate the genotoxic mechanisms of 5-M-STC and other precursors and to assess their in vivo relevance. This comparative guide provides a valuable resource for researchers in toxicology, drug development, and food safety to understand the relative genotoxic risks associated with these mycotoxins.
References
- 1. Cytotoxicity and genotoxicity of versicolorins and this compound in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins [mdpi.com]
- 3. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress in toxicological effects and mechanism of aflatoxin B1 toxin - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Comparison of 5-Methoxysterigmatocystin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methods for the quantification of 5-Methoxysterigmatocystin (5-MSTC), a mycotoxin of emerging concern. Due to a lack of direct inter-laboratory comparison studies specifically for 5-MSTC, this document collates and compares data from single-laboratory validation studies. The primary focus is on a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validated across multiple food matrices.
Data Presentation: A Comparative Analysis of a Validated LC-MS/MS Method
A pivotal study by Malachová et al. (2014) provides a thorough in-house validation of an LC-MS/MS method for the quantification of 295 fungal and bacterial metabolites, including this compound, in four distinct food matrices. The quantitative data from this study are summarized below to highlight the method's performance across different sample types.
| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | Precision (RSDr, %) | Limit of Quantification (LOQ) (µg/kg) |
| Apple Puree | 10 | 103 | 7 | 2.5 |
| 100 | 105 | 4 | ||
| Hazelnuts | 10 | 98 | 10 | 5.0 |
| 100 | 102 | 6 | ||
| Maize | 10 | 101 | 11 | 5.0 |
| 100 | 103 | 5 | ||
| Green Pepper | 10 | 100 | 14 | 5.0 |
| 100 | 102 | 7 |
RSDr: Repeatability Relative Standard Deviation
Experimental Protocols: A Detailed Look at the Methodology
The data presented above was generated using a validated "dilute and shoot" LC-MS/MS method. This approach is favored for its simplicity and high throughput, minimizing sample preparation steps.
Sample Preparation
-
Homogenization: The food samples (apple puree, hazelnuts, maize, and green pepper) were thoroughly homogenized to ensure uniformity.
-
Extraction: A representative portion of the homogenized sample was extracted using an acidified acetonitrile/water mixture. This solvent system is effective for extracting a broad range of mycotoxins with varying polarities.
-
Dilution: The resulting extract was then diluted with a solution of acetonitrile/water/acetic acid. This step is crucial for reducing matrix effects, which can interfere with the accuracy of LC-MS/MS analysis.
-
Injection: The diluted extract was directly injected into the LC-MS/MS system for analysis without any further cleanup steps.
LC-MS/MS Analysis
-
Chromatography: The separation of this compound from other sample components was achieved using a reversed-phase liquid chromatography system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was used for the detection and quantification of 5-MSTC. The instrument was operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analyte.
Visualizing the Workflow and Data Evaluation
To better understand the experimental process and the logic of data comparison, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow for inter-laboratory data comparison and evaluation.
Structure-Activity Relationship of 5-Methoxysterigmatocystin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Methoxysterigmatocystin (5-MST) derivatives, focusing on their cytotoxic and potential antifungal activities. The information presented is curated from experimental data to facilitate further research and drug development efforts.
Core Findings on Structure-Activity Relationship
The biological activity of this compound derivatives is significantly influenced by their chemical structure. Key determinants of activity include the integrity of the bisfuran ring system and the presence of specific substituents on the xanthone core.
The intact bisfuran ring, particularly the double bond in the terminal furan ring, has been identified as crucial for the antitumor activity of 5-MST.[1] Modifications to the xanthone portion of the molecule can modulate this activity, with the introduction of new substituents sometimes preserving or even enhancing cytotoxic effects.[1]
Comparatively, 5-MST has demonstrated significantly higher cytotoxic potential than its parent compound, sterigmatocystin (STC), in human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines.[2] This suggests that the methoxy group at the 5-position plays a vital role in its biological activity.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic activity of this compound and its key analog, sterigmatocystin.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 | 181 ± 2.6 | [3] |
| Sterigmatocystin | A549 | >200 | [3] |
| This compound | HepG2 | ~10-fold more potent than STC | [2] |
| Sterigmatocystin | HepG2 | - | [2] |
Mechanism of Action: DNA Damage and Apoptosis Induction
This compound and its derivatives exert their cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis. Experimental evidence points to the activation of the Ataxia Telangiectasia Mutated (ATM)-Checkpoint Kinase 2 (Chk2) signaling pathway in response to DNA double-strand breaks induced by these compounds.[2]
Activated Chk2 can then phosphorylate p53, leading to its stabilization and the transcriptional activation of pro-apoptotic genes, including Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis, resulting in the activation of executioner caspases, such as Caspase-3, and subsequent cell death.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: 5-MST derivatives induce DNA damage, activating the ATM-Chk2 pathway and leading to apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the structure-activity relationship of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-MST derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Genotoxicity Assessment: Comet Assay
The comet assay (single-cell gel electrophoresis) is a method for detecting DNA damage in individual cells.
-
Cell Treatment: Expose cells to the test compounds.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Below is a workflow diagram for a typical cytotoxicity and genotoxicity evaluation.
Caption: Workflow for evaluating the biological activity of 5-MST derivatives.
Antifungal Activity
While the primary focus of research has been on the cytotoxic properties of this compound derivatives, some related sterigmatocystin compounds have shown antifungal activity. However, a systematic structure-activity relationship study specifically for the antifungal effects of a series of 5-MST derivatives is not yet extensively documented in the literature. Further research is warranted to explore the potential of these compounds as antifungal agents and to elucidate the structural requirements for this activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations Are Cytotoxic and Genotoxic to A549 and Hepg2 Cells and Provoke Phosphorylation of Chk2, but Not Fancd2 Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Comparative Metabolomics of Fungi Producing 5-Methoxysterigmatocystin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic output of fungi is critical for harnessing novel compounds and mitigating mycotoxin contamination. This guide provides a comparative overview of 5-Methoxysterigmatocystin (5-MeO-ST) producing fungi, contrasting 5-MeO-ST with its well-known precursor, Sterigmatocystin (STC), and related metabolites. It details the underlying biosynthetic pathways, experimental protocols for analysis, and quantitative data to support further research and development.
Introduction to this compound and Producing Fungi
This compound (5-MeO-ST) is a polyketide mycotoxin structurally related to Sterigmatocystin (STC), a carcinogenic precursor to the notorious aflatoxins.[1][2] 5-MeO-ST is produced by several species of filamentous fungi, most notably within the genus Aspergillus, particularly species belonging to the section Versicolores, such as Aspergillus versicolor.[1][3] It is often found co-occurring with STC in contaminated materials, sometimes at concentrations exceeding its precursor.[4][5] While STC's role in the aflatoxin pathway is well-established, 5-MeO-ST appears to be a terminal metabolite resulting from a distinct enzymatic modification. Comparative analysis of these compounds is crucial, as subtle structural differences can lead to significant variations in bioactivity; for instance, 5-MeO-ST has been shown to be approximately 10-fold more cytotoxic than STC in certain human cell lines.[2]
Comparative Analysis of Mycotoxin Production
Quantitative analysis reveals significant variability in the production of 5-MeO-ST and STC, influenced by the fungal species, strain, and environmental conditions. While laboratory cultures of Aspergillus versicolor can be optimized to produce high yields of STC (up to 210 mg/L), real-world data from contaminated environments often show a high prevalence of 5-MeO-ST.[6] The following table summarizes quantitative data from analyses of contaminated dust samples, providing a snapshot of the relative abundance of these mycotoxins in naturally occurring fungal contaminations.
| Mycotoxin | Matrix | Mean Concentration Range (µg/kg) | Maximum Detected Concentration (µg/g) | Fungal Source(s) | Reference(s) |
| This compound (5-MeO-ST) | Indoor/Library Dust | 4.8 - 27 | 7.70 | Aspergillus series Versicolores | [5] |
| Sterigmatocystin (STC) | Indoor/Library Dust | 2.1 - 17.4 | 2.35 | Aspergillus series Versicolores | [4][5] |
Biosynthesis and Regulatory Pathways
The biosynthesis of STC is a complex process involving a large gene cluster (~60 kb) that includes over 25 co-regulated genes.[7] The pathway begins with the synthesis of a polyketide backbone by a polyketide synthase (PKS), which is then subjected to a series of enzymatic modifications to form the xanthone core of STC.
From STC, the metabolic pathway can diverge. In aflatoxin-producing fungi like Aspergillus parasiticus, STC is a direct precursor to Aflatoxin B1. This conversion is mediated by at least two key enzymes: an O-methyltransferase (omtA) that converts STC to O-methylsterigmatocystin (OMST), and an oxidoreductase (ordA) that catalyzes the final conversion to aflatoxin.[1][8]
The formation of 5-MeO-ST, however, appears to follow a different route. Studies have shown that the O-methyltransferases involved in the aflatoxin pathway do not act on 5-MeO-ST, suggesting it is not an intermediate in that pathway.[9] This indicates that a distinct, likely C-5 specific, O-methyltransferase is responsible for the methylation of STC (or a close precursor) to produce 5-MeO-ST.
Experimental Methodologies
A robust metabolomics workflow is essential for the accurate comparison of fungal metabolites. The process involves controlled cultivation, standardized extraction, and high-resolution analysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Experimental Protocols
1. Fungal Culture and Harvest:
-
Fungal Strains: Aspergillus versicolor strains known to produce STC and 5-MeO-ST are commonly used.[10]
-
Media: Strains are cultivated on suitable solid media (e.g., Potato Dextrose Agar, Rice media) or in liquid media (e.g., Yeast Extract Sucrose).[6][10] Fermentation is typically carried out for 14-30 days at 25-28°C in the dark.[6][10]
-
Harvesting: For solid media, the entire culture (mycelia and substrate) is harvested. For liquid cultures, the mycelia are separated from the broth by filtration. Metabolism is quenched rapidly by freezing in liquid nitrogen to prevent metabolite degradation.
2. Metabolite Extraction:
-
Homogenization: The harvested fungal material (mycelia and/or media) is homogenized to ensure efficient extraction.
-
Solvent Extraction: A common and effective method involves a two-step solvent extraction.[11]
-
The homogenized sample is first extracted with ethyl acetate containing 1% formic acid. This is typically done twice to maximize recovery.
-
The remaining solid material is then extracted with a more polar solvent like isopropanol or acetonitrile.
-
-
Concentration: The solvent extracts are combined, filtered, and evaporated to dryness under a gentle stream of nitrogen. The dried residue is then redissolved in a suitable solvent (e.g., methanol) for LC-MS analysis.[11]
3. LC-MS/MS Analysis:
-
Chromatography: A reversed-phase C18 column is typically used for separation.[8] A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of formic acid, e.g., 0.1%, to improve peak shape and ionization) is employed.
-
Mass Spectrometry: Analysis is performed using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.[11] Data is acquired in both positive and negative ionization modes to cover a wider range of metabolites.
-
Data Acquisition: For targeted quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used. For untargeted metabolomics, full scan data is acquired, followed by data-dependent MS/MS fragmentation to aid in structural elucidation.[12]
4. Data Processing and Analysis:
-
Peak Picking and Alignment: Raw LC-MS data is processed using software to detect chromatographic peaks, perform alignment across different samples, and generate a feature matrix (m/z, retention time, and intensity).
-
Metabolite Annotation: Features are putatively identified by matching their accurate mass (m/z) and MS/MS fragmentation patterns against spectral libraries and databases like the Aspergillus Metabolome Database.
-
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), are used to identify significant differences in the metabolite profiles between different fungal strains or culture conditions.[10]
Conclusion and Future Directions
The comparative metabolomic analysis of fungi producing 5-MeO-ST reveals a complex picture of secondary metabolism. While structurally similar to STC, 5-MeO-ST is a distinct metabolite, likely produced by a dedicated enzyme outside of the canonical aflatoxin biosynthetic pathway. Its higher cytotoxicity compared to STC underscores the importance of monitoring for this compound in food safety and environmental health contexts. For drug development, the unique biosynthetic machinery of fungi like Aspergillus versicolor presents an opportunity to discover novel enzymes and bioactive compounds. Future research should focus on isolating and characterizing the specific O-methyltransferase responsible for 5-MeO-ST production and employing advanced metabolomic and genomic techniques to uncover the full spectrum of metabolites produced by these versatile fungi.
References
- 1. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review [mdpi.com]
- 2. Cloning and characterization of the O-methyltransferase I gene (dmtA) from Aspergillus parasiticus associated with the conversions of demethylsterigmatocystin to sterigmatocystin and dihydrodemethylsterigmatocystin to dihydrosterigmatocystin in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillus versicolor - Wikipedia [en.wikipedia.org]
- 4. Occurrence of Toxigenic Aspergillus versicolor Isolates and Sterigmatocystin in Carpet Dust from Damp Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of sterigmatocystin by Aspergillus versicolor and Bipolaris sorokiniana on semisynthetic liquid and solid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme reactions and genes in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Individual reaction requirements of two enzyme activities, isolated from Aspergillus parasiticus, which together catalyze conversion of sterigmatocystin to aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two distinct O-methyltransferases in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New application of Aspergillus versicolor in promoting plant growth after suppressing sterigmatocystin production via genome mining and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and Characterization of O-Methyltransferase I Involved in Conversion of Demethylsterigmatocystin to Sterigmatocystin and of Dihydrodemethylsterigmatocystin to Dihydrosterigmatocystin during Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a metabolite from a mutant strain of Aspergillus versicolor - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Methoxysterigmatocystin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 5-Methoxysterigmatocystin, a mycotoxin with cytotoxic and genotoxic properties, is paramount to ensuring laboratory safety and environmental protection.[1][2] As a compound structurally related to the carcinogen sterigmatocystin, it necessitates meticulous disposal protocols.[3][4][5] This guide provides a comprehensive, step-by-step operational plan for the safe inactivation and disposal of this compound waste, aligning with established safety practices for hazardous and carcinogenic materials.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols. This compound should be handled as a potential carcinogen, and all operations should be conducted within a designated area, such as a chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Lab Coat: A fully fastened lab coat or disposable gown is required.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If there is a risk of aerosol generation, a properly fitted respirator is necessary.
Spill Management: In the event of a spill, immediately evacuate the area and restrict access. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and treat it as hazardous waste. For large spills, follow your institution's emergency response plan.
II. Step-by-Step Disposal Protocol
This protocol outlines the chemical inactivation of this compound followed by its disposal as hazardous chemical waste. Chemical degradation is a recommended practice for mycotoxins to render them non-toxic before final disposal.
Step 1: Segregation of Waste
-
Collect all waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and PPE, in a dedicated, clearly labeled, and sealed container.
-
The container must be labeled as "HAZARDOUS WASTE: this compound" and should also bear a "TOXIC" and "CARCINOGEN" warning.[6]
Step 2: Chemical Inactivation (Decontamination) Due to its structural similarity to aflatoxins and sterigmatocystin, chemical degradation methods effective against these mycotoxins are recommended for this compound.[7][8] Sodium hypochlorite (bleach) is a readily available and effective oxidizing agent for this purpose.[7][8][9][10]
-
For Liquid Waste:
-
Working in a chemical fume hood, carefully add a solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) to the liquid waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete degradation of the mycotoxin.
-
-
For Solid Waste (e.g., contaminated labware, absorbent materials):
-
Submerge the solid waste in a 1-2% sodium hypochlorite solution.
-
Ensure all surfaces are in contact with the solution for at least 30 minutes.
-
Step 3: Neutralization (for liquid waste)
-
After the inactivation period, neutralize the excess sodium hypochlorite in the liquid waste by adding a reducing agent such as sodium thiosulfate or sodium bisulfite until the solution is no longer oxidizing (test with starch-iodide paper). This step is crucial to prevent reactions with other chemicals in the waste stream.
Step 4: Final Disposal
-
Liquid Waste: After inactivation and neutralization, the liquid waste should be collected in a properly labeled hazardous waste container. Do not pour it down the drain.
-
Solid Waste: After decontamination, the solid waste should be drained, placed in a sealed, leak-proof bag, and then into the designated hazardous waste container for solids.[11][12]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6][13][14][15][16][17][18]
III. Quantitative Data for Mycotoxin Decontamination
The following table summarizes effective conditions for the chemical degradation of related mycotoxins, which can be applied to the disposal of this compound.
| Decontaminating Agent | Mycotoxin | Concentration/Conditions | Efficacy | Reference |
| Sodium Hypochlorite | Aflatoxins | 1% NaOCl | Significant reduction in fluorescence | [8] |
| Sodium Hypochlorite | Ochratoxin A | Dilute solution | Successful destruction | [7] |
| Ammonia (Ammoniation) | Aflatoxin B1 | 2.0% NH3, 121°C, 17 psi | >99% reduction | [19] |
| Ammonia (Ammoniation) | Aflatoxin B1 | 2.0% gaseous NH3, 40.45°C, 55 psi, 16% moisture | 79.4 - 93.1% reduction | [19] |
| Strong Acids (HCl) | Aflatoxin B1 | pH 2, 24 hours | 19.3% reduction | [7] |
IV. Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
- 1. NB-64-94125-10mg | this compound [22897-08-1] Clinisciences [clinisciences.com]
- 2. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. Sterigmatocystin: A mycotoxin to be seriously considered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterigmatocystin: Occurrence, toxicity and molecular mechanisms of action - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of food processing and detoxification treatments on mycotoxin contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbiological Decontamination of Mycotoxins: Opportunities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 12. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 13. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. medical-systems.com [medical-systems.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 17. compliancy-group.com [compliancy-group.com]
- 18. osha.gov [osha.gov]
- 19. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
